molecular formula C23H28N4O6S2 B591522 TC-I 15

TC-I 15

Cat. No.: B591522
M. Wt: 520.6 g/mol
InChI Key: XKLHCUGVLCGKKX-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC-I 15(cas 916734-43-5) is a highly potent, selective, allosteric small-molecule inhibitor of integrin α2β1 with IC50 of 12 nM;  this compound has shown to prevent pathological thrombus formation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLHCUGVLCGKKX-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Understanding the Selectivity of TC-I-15 for α2β1 Integrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of TC-I-15, a small molecule inhibitor reported to target the α2β1 integrin. While initially identified as a potent inhibitor of α2β1, further studies have revealed a more complex interaction profile with other collagen-binding integrins. This document aims to consolidate the available data, present detailed experimental methodologies for assessing selectivity, and visualize the key signaling pathways and experimental workflows involved.

Quantitative Selectivity Profile of TC-I-15

TC-I-15 has been evaluated for its inhibitory activity against a panel of integrins. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of TC-I-15 against α2β1 Integrin

Experimental ConditionLigand/SubstrateIC50 (nM)Reference
Human platelet adhesion (static)Type I Collagen12
Human platelet adhesion (flow)Type I Collagen715
C2C12 cell adhesionGFOGER peptide< 30,000[1]
C2C12 cell adhesionGLOGEN peptide< 1,000[1]

Table 2: Selectivity Profile of TC-I-15 Against Other Integrins

IntegrinLigand/SubstrateOutcomeReference
α1β1GFOGER peptideInhibits with similar potency to α2β1[1][2]
α11β1GFOGER peptideWeakly inhibits[1]
αvβ3Not specifiedNo inhibition at concentrations exceeding 1000 nM
α5β1Not specifiedNo inhibition at concentrations exceeding 1000 nM
α6β1Not specifiedNo inhibition at concentrations exceeding 1000 nM
αIIbβ3Not specifiedNo inhibition at concentrations exceeding 1000 nM
α10β1GFOGER/GLOGEN peptidesNo effect[1]
α3β1Laminin 511No effect[1]

Note: GFOGER is a high-affinity synthetic collagen peptide for collagen-binding integrins, while GLOGEN is a lower-affinity peptide.[1] The difference in TC-I-15 potency against α2β1 binding to these peptides suggests a competitive mechanism of inhibition.[1][3]

Experimental Protocols for Determining Integrin Inhibitor Selectivity

The following sections detail the methodologies used to assess the selectivity of TC-I-15. These protocols can be adapted for the evaluation of other integrin inhibitors.

Cell-Based Adhesion Assays

Cell adhesion assays are fundamental for determining the functional consequences of integrin inhibition.

Objective: To quantify the ability of an inhibitor to block cell adhesion to a specific extracellular matrix (ECM) component or peptide mediated by a particular integrin.

General Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as C2C12 myoblasts, which can be transfected to express specific human integrin α-subunits (e.g., α1, α2, α10, α11).[1][3]

    • Alternatively, use cell lines that endogenously express the integrin of interest, for example, HT1080 cells which express α2β1.[1]

  • Plate Coating:

    • Coat 96-well microplates with the desired ligand (e.g., synthetic collagen peptides like GFOGER or GLOGEN, or ECM proteins like collagen I or laminin) overnight at 4°C.[1]

    • Block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Cell Preparation and Treatment:

    • Harvest cells and resuspend them in a serum-free medium.

    • Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., TC-I-15) for a defined period (e.g., 1 hour).[2]

  • Adhesion Assay:

    • Add the pre-incubated cells to the coated wells and allow them to adhere for a specific time (e.g., 1 hour) at 37°C.

    • Wash the wells gently to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Quantify the number of adherent cells using a suitable method, such as staining with crystal violet or using a fluorescent dye like Calcein-AM.

    • Measure the absorbance or fluorescence to determine the relative number of adherent cells.

  • Data Analysis:

    • Plot the percentage of cell adhesion against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell adhesion by 50%.

Platelet Adhesion Assays

These assays are particularly relevant for inhibitors targeting integrins involved in thrombosis.

Objective: To assess the effect of an inhibitor on platelet adhesion to collagen under static or flow conditions.

General Protocol:

  • Platelet Isolation: Isolate human platelets from whole blood.

  • Plate Coating: Coat microplate wells or flow chamber slides with type I collagen.

  • Inhibitor Treatment: Incubate the isolated platelets with the test inhibitor.

  • Adhesion under Static Conditions: Add the treated platelets to the collagen-coated wells and incubate. Wash to remove non-adherent platelets and quantify the remaining adherent platelets.

  • Adhesion under Flow Conditions: Perfuse the treated platelets through a collagen-coated flow chamber at a defined shear rate to mimic physiological blood flow. Quantify the number of adherent platelets using microscopy.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the α2β1 integrin signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

alpha2beta1_signaling_pathway ECM Extracellular Matrix (e.g., Collagen) Integrin α2β1 Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src Integrin->Src Activation p38 p38 MAPK FAK->p38 ERK ERK MAPK FAK->ERK PLCg2 PLCγ2 Src->PLCg2 Cellular_Responses Cellular Responses (Adhesion, Migration, Proliferation, Survival) PLCg2->Cellular_Responses p38->Cellular_Responses ERK->Cellular_Responses

Caption: Simplified α2β1 integrin signaling cascade upon ligand binding.

experimental_workflow Start Start: Hypothesis (TC-I-15 selectivity) Cell_Culture Cell Culture & Transfection (e.g., C2C12) Start->Cell_Culture Plate_Coating Plate Coating (Collagen Peptides) Start->Plate_Coating Cell_Treatment Cell Incubation with Inhibitor Cell_Culture->Cell_Treatment Adhesion Adhesion Assay Plate_Coating->Adhesion Inhibitor_Prep Inhibitor Dilution (TC-I-15) Inhibitor_Prep->Cell_Treatment Cell_Treatment->Adhesion Quantification Quantification of Adherent Cells Adhesion->Quantification Data_Analysis Data Analysis (IC50 Calculation) Quantification->Data_Analysis Conclusion Conclusion on Selectivity Data_Analysis->Conclusion

Caption: Workflow for assessing integrin inhibitor selectivity via cell adhesion assay.

Mechanism of Action and Signaling

Integrin α2β1 is a key receptor for various collagens and plays a crucial role in cell adhesion, migration, proliferation, and survival.[4][5] Upon binding to its ligand, α2β1 integrin can trigger intracellular signaling cascades. While the complete picture is still under investigation, key downstream effectors include Focal Adhesion Kinase (FAK), Src family kinases, and the mitogen-activated protein kinase (MAPK) pathways involving ERK and p38.[4][6][7][8]

TC-I-15 is described as an allosteric inhibitor.[2] This suggests that it does not directly compete with collagen for the primary binding site on the α2 I-domain but rather binds to a different site on the integrin, inducing a conformational change that reduces its affinity for its ligand. The observation that TC-I-15 is more potent at inhibiting adhesion to a lower-affinity collagen peptide supports a competitive or allosteric mechanism.[1][3]

Conclusion

The available evidence indicates that while TC-I-15 is a potent inhibitor of α2β1 integrin, it is not strictly selective. It demonstrates significant inhibitory activity against α1β1 integrin and weak activity against α11β1 integrin.[1][3] Researchers and drug development professionals should exercise caution and perform comprehensive selectivity profiling when using TC-I-15 as a pharmacological tool to probe α2β1 function. The experimental protocols and data presented in this guide provide a framework for such evaluations, ensuring a more accurate interpretation of experimental results.

References

TC-I 15's effect on collagen-binding integrins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Effects of TC-I 15 on Collagen-Binding Integrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its interaction with collagen-binding integrins. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a critical resource for research and development in fields such as thrombosis, cancer metastasis, and fibrosis.

Core Function and Mechanism

This compound is recognized as a potent, allosteric inhibitor of the α2β1 integrin, a key receptor for collagen.[1] Its mechanism of action is proposed to involve binding to the I-like domain of the β1 subunit, which locks the integrin into an inactive conformation.[2] This allosteric inhibition prevents the conformational changes necessary for high-affinity ligand binding and subsequent downstream signaling.[2] While initially identified as an α2β1 inhibitor, further studies have revealed a broader specificity, with significant activity against other collagen-binding integrins.[3][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified across various cell types and conditions. The following table summarizes the key IC50 values, demonstrating its potency and context-dependent efficacy.

Target IntegrinCell Type/SystemSubstrate/ConditionIC50 ValueReference
α2β1 Human PlateletsType I Collagen (Static)12 nM
Human PlateletsType I Collagen (Flow)715 nM
C2C12 cellsGFOGER peptide26.8 µM (or < 30 µM)[1][3]
C2C12 cellsGLOGEN peptide0.4 µM (or < 1 µM)[1][3]
HT1080 cellsGFOGER peptide4.53 µM[3][4]
α1β1 C2C12 cellsGFOGER peptide23.6 µM[1]
C2C12 cellsGLOGEN peptide24.4 µM[1]
α11β1 C2C12 cells-Weakly inhibits[3][4]
α10β1 C2C12 cells-No effect[3][4]

Note: GFOGER is a high-affinity synthetic collagen peptide motif for collagen-binding integrins, while GLOGEN is a lower-affinity motif.[3] The significantly lower IC50 value for α2β1 on the GLOGEN substrate suggests a competitive mechanism of action.[3][4]

Selectivity Profile

This compound displays a distinct selectivity profile. It is highly potent against α2β1 but also inhibits α1β1 with similar potency in cellular adhesion assays.[1][3] At higher concentrations, it can also weakly inhibit α11β1.[3][4] Importantly, it does not affect α10β1.[3][4] Further studies have shown that this compound does not inhibit other β1 integrins such as α3β1, α5β1, or α6β1, nor does it affect αvβ3 or αIIbβ3 at concentrations exceeding 1000 nM, indicating its specificity for a subset of collagen-binding integrins.[3] This makes it a useful tool for studying processes where α1β1 and α2β1 are the primary active integrins, such as on platelets, which do not express α1β1 or α11β1.[3]

Signaling Pathways and Inhibition

Integrins act as crucial bidirectional signaling molecules, linking the extracellular matrix (ECM) to the intracellular cytoskeleton and activating downstream signaling cascades.[3] Upon binding to collagen, integrins like α2β1 cluster and recruit adaptor proteins such as talin and kindlin to their cytoplasmic tails.[5] This leads to the activation of Focal Adhesion Kinase (FAK), which in turn activates Src family kinases and subsequent pathways like the MAPK/ERK cascade, influencing cell migration, proliferation, and survival.[6]

This compound disrupts the initial step of this process. By locking the integrin in an inactive state, it prevents high-affinity binding to collagen, thereby inhibiting the recruitment of FAK and the initiation of the entire downstream signaling cascade.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Collagen Collagen Integrin_inactive Inactive α2β1/α1β1 Collagen->Integrin_inactive Binding Integrin_active Active α2β1/α1β1 Integrin_inactive->Integrin_active Conformational Change FAK FAK Integrin_active->FAK Recruitment & Activation Src Src Family Kinases FAK->Src Activation MAPK MAPK/ERK Pathway Src->MAPK Activation Cell_Response Cellular Responses (Migration, Proliferation) MAPK->Cell_Response Regulation

Caption: Standard signaling pathway of collagen-binding integrins.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Collagen Collagen Integrin_inactive Inactive α2β1/α1β1 Collagen->Integrin_inactive Binding Blocked FAK FAK Integrin_inactive->FAK No Recruitment TCI15 This compound TCI15->Integrin_inactive Allosteric Binding (Locks Inactive State) Src Src Family Kinases FAK->Src MAPK MAPK/ERK Pathway Src->MAPK Cell_Response Cellular Responses (Migration, Proliferation) MAPK->Cell_Response G cluster_workflow Cell Adhesion Assay Workflow start Start plate_coating 1. Coat 96-well plate with collagen peptide (e.g., GFOGER) start->plate_coating cell_prep 2. Prepare cell suspension (e.g., C2C12-α2β1) incubation 3. Pre-incubate cells with this compound cell_prep->incubation adhesion 4. Add cells to plate, allow adhesion incubation->adhesion wash 5. Wash to remove non-adherent cells adhesion->wash stain_quantify 6. Stain, solubilize, and read absorbance wash->stain_quantify end Calculate IC50 stain_quantify->end

References

The Impact of TC-I 15 on Cancer-Associated Fibroblast Extracellular Vesicles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cancer-Associated Fibroblasts (CAFs) are critical components of the tumor microenvironment, promoting cancer progression and metastasis through various mechanisms, including the secretion of extracellular vesicles (EVs). These EVs act as intercellular messengers, transferring pro-tumorigenic cargo to recipient cells and preparing distant sites for metastasis, a process known as pre-metastatic niche formation. This guide provides an in-depth technical overview of the impact of TC-I 15, a small molecule inhibitor of the collagen-binding integrin α2β1, on the function of CAF-derived EVs. The primary mechanism of this compound in this context is not the alteration of EV production by CAFs, but rather the inhibition of EV uptake by recipient cells, thereby disrupting the metastatic cascade. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction to this compound and CAF EVs

Cancer-Associated Fibroblasts are a heterogeneous population of activated fibroblasts within the tumor stroma that contribute significantly to malignancy. They secrete a complex array of factors, including growth factors, cytokines, and extracellular matrix (ECM) components. A key mode of their communication is through the release of EVs, which are nano-sized, lipid bilayer-enclosed particles containing a cargo of proteins, nucleic acids, and lipids. CAF-derived EVs have been shown to enhance tumor growth, invasion, and prepare distant organs for the arrival of circulating tumor cells.

This compound is a potent, allosteric inhibitor of integrin α2β1, a receptor for collagen and other ECM proteins.[1] While initially investigated for its anti-thrombotic properties due to its effect on platelet adhesion, recent research has highlighted its potential in oncology.[1] Specifically, this compound has been shown to prevent the formation of a pre-metastatic niche by blocking the uptake of CAF-derived EVs by lung fibroblasts, consequently reducing lung metastasis in preclinical models of salivary adenoid cystic carcinoma.[1] It is important to note that this compound also exhibits inhibitory activity against other collagen-binding integrins, namely α1β1 and, to a lesser extent, α11β1.[1]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound on Integrin-Mediated Cell Adhesion

Cell Line Integrin Target Substrate IC50 Value (μM)
C2C12 α2β1 GFOGER (high-affinity) 26.8
C2C12 α2β1 GLOGEN (low-affinity) 0.4
C2C12 α1β1 GFOGER 23.6
C2C12 α1β1 GLOGEN 24.4

| HT1080 | α2β1 | GFOGER | 4.53 |

Data sourced from MedChemExpress product information and related studies.[1] GFOGER and GLOGEN are synthetic collagen peptides.

Table 2: In Vivo Efficacy of this compound in a Murine Metastasis Model

Treatment Group Parameter Measured Result
CAF EVs + this compound Lung Metastatic Colony Number Significantly decreased vs. CAF EVs alone
CAF EVs + this compound Lung Metastatic Area Significantly decreased vs. CAF EVs alone

| CAF EVs + this compound | Expression of FN, LOX, MMP9, POSTN in Lungs | Significantly decreased vs. CAF EVs alone |

This data demonstrates that this compound inhibits the formation of a pre-metastatic niche and subsequent metastasis promoted by CAF EVs in vivo.[1][2] The in vivo model utilized C57BL/6J mice, and this compound was administered at a dose of 10 μg via intravenous injection every other day for three weeks.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the impact of this compound on CAF EV function.

Protocol 1: Isolation and Characterization of CAF-Derived EVs
  • CAF Culture:

    • Isolate primary CAFs from surgically resected tumor tissues following established protocols.

    • Culture CAFs in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

    • For EV collection, switch to serum-free media or media with exosome-depleted FBS for 48 hours once cells reach 70-80% confluency.

  • EV Isolation (Differential Ultracentrifugation):

    • Collect the conditioned media and centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.

    • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove cell debris.

    • Filter the supernatant through a 0.22 µm filter to remove larger particles.

    • Ultracentrifuge the cleared supernatant at 100,000 x g for 70-90 minutes at 4°C to pellet EVs.

    • Discard the supernatant, resuspend the EV pellet in sterile PBS, and repeat the ultracentrifugation step to wash the EVs.

    • Resuspend the final EV pellet in a small volume of sterile PBS for downstream applications.

  • EV Characterization:

    • Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the isolated EVs.

    • Western Blotting: Confirm the presence of common EV markers (e.g., CD9, CD63, CD81, Alix, TSG101) and the absence of contaminating cellular proteins (e.g., Calnexin).

    • Transmission Electron Microscopy (TEM): Visualize the morphology of the EVs to confirm their characteristic cup-shaped appearance.

Protocol 2: In Vitro EV Uptake Inhibition Assay
  • EV Labeling:

    • Label isolated CAF EVs with a fluorescent lipophilic dye such as PKH67 or PKH26 according to the manufacturer's instructions.

    • Remove excess dye using size exclusion chromatography columns or ultracentrifugation.

  • Uptake Assay:

    • Plate recipient cells (e.g., lung fibroblasts) in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the recipient cells with varying concentrations of this compound (e.g., 0-50 µM) or a vehicle control for 1 hour.

    • Add the fluorescently labeled CAF EVs to the wells and incubate for a specified period (e.g., 4-24 hours).

    • Wash the cells thoroughly with PBS to remove non-internalized EVs.

    • Analyze EV uptake using fluorescence microscopy or flow cytometry to quantify the fluorescence intensity within the recipient cells.

Protocol 3: In Vivo Murine Model of Metastasis
  • Animal Model:

    • Use an appropriate mouse strain (e.g., C57BL/6J or immunodeficient mice) depending on the tumor cell line.

  • Experimental Groups:

    • Group 1: Control (PBS injection).

    • Group 2: Tumor cells only.

    • Group 3: Tumor cells + CAF EVs.

    • Group 4: Tumor cells + CAF EVs + this compound.

  • Procedure:

    • To establish a pre-metastatic niche, intravenously inject isolated CAF EVs (e.g., 100 µg of protein in 100 µL PBS) into the mice.

    • Concurrently, begin treatment with this compound. A reported effective dose is 10 μg per mouse, administered via intravenous injection every other day for the duration of the experiment.[1]

    • A few days after the initial EV injection, inject the primary tumor cells (e.g., salivary adenoid cystic carcinoma cells) intravenously to model metastasis.

    • Monitor the mice for a predetermined period (e.g., 6 weeks).

  • Analysis:

    • At the experimental endpoint, harvest the lungs.

    • Count the number of metastatic colonies on the lung surface.

    • Perform histological analysis (e.g., H&E staining) to measure the metastatic area.

    • Conduct immunohistochemistry or qRT-PCR on lung tissue to assess the expression of pre-metastatic niche markers (e.g., Fibronectin, LOX, MMP9, POSTN).

Signaling Pathways and Mechanisms

The primary mechanism by which this compound impacts CAF EV function is through the blockade of their uptake by recipient cells, which is a critical step in the formation of the pre-metastatic niche.

experimental_workflow cluster_caf CAF Culture & EV Isolation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis caf_culture 1. Culture CAFs ev_collection 2. Collect Conditioned Media caf_culture->ev_collection ev_isolation 3. Isolate EVs via Ultracentrifugation ev_collection->ev_isolation ev_char 4. Characterize EVs (NTA, WB, TEM) ev_isolation->ev_char ev_uptake 7. Add Labeled CAF EVs ev_char->ev_uptake mouse_model 9. Inject Mice with CAF EVs ev_char->mouse_model recipient_cells 5. Culture Recipient Cells (e.g., Lung Fibroblasts) tc15_treat_vitro 6. Treat with this compound recipient_cells->tc15_treat_vitro tc15_treat_vitro->ev_uptake analysis_vitro 8. Analyze EV Uptake (Microscopy/FACS) ev_uptake->analysis_vitro tc15_treat_vivo 10. Treat with this compound mouse_model->tc15_treat_vivo tumor_cell_injection 11. Inject Tumor Cells tc15_treat_vivo->tumor_cell_injection analysis_vivo 12. Analyze Lung Metastasis tumor_cell_injection->analysis_vivo

Diagram 1: Experimental workflow for studying this compound's impact on CAF EV function.
Mechanism of CAF EV-Mediated Pre-Metastatic Niche Formation

CAF-derived EVs travel to distant organs, such as the lungs, where they are taken up by resident cells, particularly fibroblasts. The cargo within these EVs, which can include proteins like periostin (POSTN) and signaling molecules, activates the recipient fibroblasts. This activation leads to the remodeling of the extracellular matrix through the increased expression and deposition of proteins like fibronectin (FN) and lysyl oxidase (LOX), and enzymes like matrix metalloproteinase 9 (MMP9). This remodeled, "activated" microenvironment constitutes a pre-metastatic niche, which is more receptive to the seeding and growth of circulating tumor cells.

pmn_formation cluster_caf Cancer-Associated Fibroblast (CAF) cluster_lung Distant Organ (Lung) caf Activated CAF caf_ev CAF-derived EV (Cargo: POSTN, etc.) caf->caf_ev Secretion lf Resident Lung Fibroblast (LF) caf_ev->lf Uptake activated_lf Activated LF lf->activated_lf Activation pmn Pre-Metastatic Niche (Increased FN, LOX, MMP9) activated_lf->pmn ECM Remodeling circ_tumor_cell Circulating Tumor Cell pmn->circ_tumor_cell Promotes Seeding & Growth tc15_moa caf_ev CAF-derived EV integrin Integrin α2β1 caf_ev->integrin Binds to lf Lung Fibroblast no_uptake EV Uptake Blocked tc15 This compound tc15->integrin Inhibits no_activation No LF Activation No PMN Formation hypothetical_pathway Hypothetical Pathway: this compound's Potential Impact on CAF EV Biogenesis cluster_caf Cancer-Associated Fibroblast (CAF) cluster_ev EV Biogenesis ecm Extracellular Matrix (e.g., Collagen) integrin Integrin α2β1 ecm->integrin fak_src FAK / Src Signaling integrin->fak_src Activates tc15 This compound tc15->integrin Inhibits cytoskeleton Cytoskeletal Dynamics fak_src->cytoskeleton endosomal_path Endosomal Trafficking (ESCRT, MVBs) fak_src->endosomal_path ev_production Altered EV Production? cytoskeleton->ev_production ev_cargo Altered EV Cargo? endosomal_path->ev_cargo

References

The Discovery and Development of TC-I 15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

TC-I 15 is a synthetic, small-molecule, allosteric inhibitor primarily targeting the collagen-binding integrin α2β1.[1][2][3] Its development has uncovered potential therapeutic applications in thrombosis and oncology, specifically in preventing metastatic progression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and associated signaling pathways.

Introduction to this compound

This compound has been identified as a potent inhibitor of α2β1 integrin, a key receptor involved in cell adhesion to collagen.[2] It also demonstrates inhibitory activity against other collagen-binding integrins, namely α1β1 and, to a lesser extent, α11β1.[1][2] Notably, it does not significantly affect α10β1 or α3β1.[2] The molecule's inhibitory action is believed to be competitive, with evidence suggesting it stabilizes the inactive conformation of the β1 integrin subunit.[2] This multifaceted inhibitory profile makes this compound a valuable tool for studying integrin biology and a promising candidate for therapeutic development.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified across various experimental setups. The following tables summarize the key IC50 values, providing a comparative look at its potency and selectivity.

Table 1: In Vitro Cell Adhesion Inhibition

Cell LineExpressed IntegrinSubstrateIC50 ValueReference
C2C12α2β1GFOGER26.8 μM[1][2]
C2C12α2β1GLOGEN0.4 μM[1][2]
C2C12α1β1GFOGER23.6 μM[1][2]
C2C12α1β1GLOGEN24.4 μM[1][2]
HT1080α2β1GFOGER4.53 μM[2]

Table 2: Platelet Adhesion Inhibition

ConditionSubstrateIC50 ValueReference
StaticType I Collagen12 nM
Under FlowType I Collagen715 nM

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor of the β1 integrin subunit. By binding to the β1 subunit, it is thought to stabilize the inactive conformation of the integrin heterodimer, thereby preventing its interaction with collagen ligands. This disruption of cell-matrix adhesion has significant downstream consequences.

In the context of cancer metastasis, this compound has been shown to inhibit the uptake of extracellular vesicles (EVs) from cancer-associated fibroblasts (CAFs) by lung fibroblasts. This process is crucial for the formation of a pre-metastatic niche. The inhibition of EV uptake by this compound leads to the downregulation of phosphorylated Smad3 (p-Smad3) and Periostin (POSTN), key proteins involved in tissue remodeling and fibrosis.

TC_I_15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Collagen Collagen Integrin α2β1 Integrin Collagen->Integrin Binds CAF_EVs CAF Extracellular Vesicles CAF_EVs->Integrin Uptake via FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates p_Smad3 p-Smad3 Integrin->p_Smad3 Leads to Src Src Family Kinases FAK->Src Cell_Adhesion Cell Adhesion & Thrombus Formation Src->Cell_Adhesion POSTN Periostin (POSTN) p_Smad3->POSTN Induces Metastasis Pre-metastatic Niche Formation POSTN->Metastasis TC_I_15 This compound TC_I_15->Integrin Inhibits

Caption: Mechanism of this compound action on integrin signaling.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

In Vitro Cell Adhesion Assay

This protocol is used to determine the IC50 of this compound on cells expressing specific integrins.

  • Plate Coating: 96-well plates are coated with synthetic collagen peptides, such as GFOGER or GLOGEN, at a concentration of 10 µg/mL in 0.01 M acetic acid and incubated overnight at 4°C. A negative control peptide like GPP10 is used in parallel.

  • Cell Culture: C2C12 or HT1080 cells, engineered to express the integrin of interest (e.g., α1β1, α2β1), are cultured to sub-confluency.

  • Inhibitor Preparation: A dilution series of this compound is prepared in a suitable vehicle (e.g., DMSO).

  • Assay:

    • Cells are harvested and resuspended in serum-free media.

    • The cells are pre-incubated with varying concentrations of this compound or vehicle for 1 hour at 37°C.

    • The coated plates are washed and blocked.

    • The cell-inhibitor suspension is added to the wells and incubated for a specified time to allow for adhesion.

    • Non-adherent cells are removed by washing.

    • Adherent cells are quantified using a suitable method, such as crystal violet staining or a colorimetric assay.

  • Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression.

Cell_Adhesion_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with collagen peptides (GFOGER/GLOGEN) Start->Plate_Coating Cell_Culture Culture C2C12 or HT1080 cells expressing target integrin Start->Cell_Culture Inhibitor_Prep Prepare this compound dilution series Start->Inhibitor_Prep Add_to_plate Add cell-inhibitor suspension to coated plate Plate_Coating->Add_to_plate Pre_incubation Pre-incubate cells with this compound Cell_Culture->Pre_incubation Inhibitor_Prep->Pre_incubation Pre_incubation->Add_to_plate Incubate Incubate to allow cell adhesion Add_to_plate->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells Wash->Quantify Analyze Analyze data and calculate IC50 Quantify->Analyze End End Analyze->End In_Vivo_Metastasis_Model_Workflow Start Start Implant Implant SACC tumor cells in mice Start->Implant Administer_EVs Administer CAF Extracellular Vesicles (optional) Implant->Administer_EVs Treat Administer this compound or vehicle (i.v., every other day for 3 weeks) Administer_EVs->Treat Prepare_TC_I_15 Prepare this compound for injection Prepare_TC_I_15->Treat Monitor Monitor tumor growth and animal health Treat->Monitor Endpoint Endpoint: Harvest lungs and quantify metastatic nodules Monitor->Endpoint Analyze_Tissues Analyze tissues for biomarkers (p-Smad3, POSTN) Endpoint->Analyze_Tissues End End Analyze_Tissues->End

References

Initial Studies of TC-I 15 in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of TC-I 15 in mouse models. This compound is a small molecule, allosteric inhibitor of integrin α2β1, which also shows activity against α1β1 and α11β1 integrins.[1][2] It has been investigated for its potential as an anti-thrombotic and anti-metastatic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of collagen-binding integrins by binding to the β1 integrin subunit's I-like domain. This binding stabilizes the integrin in its inactive conformation, preventing the conformational changes required for ligand binding and subsequent downstream signaling.[2] This mechanism has been shown to inhibit platelet adhesion to collagen and to interfere with the metastatic process in cancer models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

In Vitro Inhibition of Cell Adhesion
Cell LineIntegrin ExpressedSubstrateIC50 (μM)Reference
C2C12α2β1GFOGER26.8[1][2]
C2C12α2β1GLOGEN0.4[1][2]
C2C12α1β1GFOGER23.6[1][2]
C2C12α1β1GLOGEN24.4[1][2]
HT1080EndogenousGFOGER4.53[2]
In Vivo Efficacy in SACC Lung Metastasis Mouse Model
Treatment GroupOutcomeResultReference
CAF-A1/A2 EVs + TC I-15Lung Metastatic Colony NumberSignificantly Decreased[1][2]
CAF-A1/A2 EVs + TC I-15Lung Metastatic AreaSignificantly Decreased[1][2]
CAF-A1/A2 EVs + TC I-15Lung Expression of FN, LOX, MMP9, POSTNSignificantly Decreased[1][2]

Experimental Protocols

Salivary Adenoid Cystic Carcinoma (SACC) Lung Metastasis Mouse Model

This model was used to evaluate the in vivo efficacy of this compound in preventing the formation of a pre-metastatic niche and subsequent lung metastasis promoted by cancer-associated fibroblast (CAF) derived extracellular vesicles (EVs).[1]

Animal Model:

  • Mouse Strain: Not explicitly stated in the provided abstracts.

  • Groups:

    • Control group (receiving CAF EVs without TC I-15)

    • TC I-15 treatment group (receiving CAF EVs and TC I-15)

    • Each group consisted of 5 mice.[2]

Experimental Procedure:

  • Pre-metastatic Niche Formation: Mice were treated with EVs derived from CAFs to induce a pre-metastatic niche in the lungs.

  • This compound Administration: TC I-15 was administered to the treatment group. The provided information from one source indicates a dosage of 10 μg via intravenous injection every other day for three weeks, though this was in a general SACC lung metastasis model.[1]

  • Metastasis Induction: SACC cells were subsequently introduced to assess lung metastasis.

  • Analysis:

    • At day 3 post-EV treatment, lung tissue was analyzed for the expression of pre-metastatic niche markers (FN, LOX, MMP9, and POSTN).[1][2]

    • At week 6, lung tissues were harvested, and the number and area of metastatic colonies were quantified.[1][2]

Ferric Chloride-Induced Carotid Artery Thrombosis Mouse Model

This model is a widely used method to assess the efficacy of anti-thrombotic agents in vivo.[3][4]

Animal Model:

  • Mouse Strain: C57BL/6 or ICR mice are commonly used.[4]

Experimental Procedure:

  • Anesthesia: Mice are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.[3][4]

  • Surgical Preparation: A midline cervical incision is made, and the common carotid artery is carefully isolated.[4]

  • Baseline Blood Flow Measurement: A Doppler flow probe is placed around the artery to record baseline blood flow.[3]

  • Induction of Thrombosis: A piece of filter paper saturated with ferric chloride solution (typically 4-10%) is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes).[3][4]

  • Blood Flow Monitoring: Blood flow is continuously monitored to determine the time to vessel occlusion.

  • This compound Administration: this compound would be administered prior to the ferric chloride application to assess its ability to prevent or delay thrombus formation.

Visualizations

Signaling Pathway of this compound in Preventing Pre-metastatic Niche Formation

G cluster_0 Lung Fibroblast cluster_1 Extracellular Space Integrin_a2b1 Integrin α2β1 p_Smad3 p-Smad3 Integrin_a2b1->p_Smad3 POSTN POSTN p_Smad3->POSTN FN_LOX_MMP9 FN, LOX, MMP9 POSTN->FN_LOX_MMP9 Niche Pre-metastatic Niche Formation FN_LOX_MMP9->Niche CAF_EVs CAF EVs CAF_EVs->Integrin_a2b1 Uptake TCI15 This compound TCI15->Integrin_a2b1 Inhibits G Start Start Animal_Grouping Divide Mice into Control and Treatment Groups (n=5 each) Start->Animal_Grouping EV_Injection Inject CAF-derived EVs to induce pre-metastatic niche Animal_Grouping->EV_Injection TCI15_Treatment Administer this compound to Treatment Group EV_Injection->TCI15_Treatment SACC_Injection Introduce SACC cells TCI15_Treatment->SACC_Injection Analysis_Day3 Day 3: Analyze Lung Tissue for Pre-metastatic Niche Markers (FN, LOX, MMP9, POSTN) SACC_Injection->Analysis_Day3 Analysis_Week6 Week 6: Quantify Lung Metastatic Colonies (Number and Area) SACC_Injection->Analysis_Week6 End End Analysis_Day3->End Analysis_Week6->End G cluster_0 Mechanism cluster_1 Pathophysiological Processes cluster_2 Therapeutic Outcomes TCI15 This compound Integrin_Inhibition Inhibition of Integrin α2β1/α1β1 TCI15->Integrin_Inhibition Platelet_Adhesion Platelet Adhesion to Collagen Integrin_Inhibition->Platelet_Adhesion CAF_EV_Uptake CAF EV Uptake by Lung Fibroblasts Integrin_Inhibition->CAF_EV_Uptake Anti_Thrombosis Anti-Thrombotic Effect Platelet_Adhesion->Anti_Thrombosis Anti_Metastasis Anti-Metastatic Effect CAF_EV_Uptake->Anti_Metastasis

References

Methodological & Application

Application Notes and Protocols for In Vivo Thrombosis Studies Using TC-I 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TC-I 15, a potent and selective small-molecule inhibitor of integrin α2β1, in preclinical in vivo models of thrombosis. The provided protocols and data will enable researchers to effectively design and execute studies to evaluate the antithrombotic potential of this compound.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as heart attack and stroke. Platelet adhesion to the subendothelial matrix, particularly to collagen, is a critical initiating event in thrombus formation. This process is primarily mediated by the platelet receptor integrin α2β1.[1][2][3] this compound is an allosteric inhibitor of integrin α2β1, which has been shown to effectively inhibit platelet adhesion to collagen and subsequent thrombus formation in preclinical models.[4][5][6] Notably, platelets do not express other collagen-binding integrins like α1β1 or α11β1, making this compound a specific inhibitor of α2β1 in the context of platelet-driven thrombosis.[5]

Mechanism of Action

This compound functions as an antithrombotic agent by specifically targeting the integrin α2β1 on the surface of platelets. Upon vascular injury, exposed collagen in the subendothelial matrix serves as a primary site for platelet adhesion. The binding of integrin α2β1 to collagen initiates an "outside-in" signaling cascade within the platelet. This signaling is crucial for subsequent platelet activation, spreading, and the formation of a stable thrombus.[1][2][3][7] By inhibiting the interaction between integrin α2β1 and collagen, this compound effectively blocks this initial step of thrombus formation.[4][5]

Below is a diagram illustrating the signaling pathway initiated by integrin α2β1 engagement with collagen and the point of inhibition by this compound.

Integrin α2β1 Signaling Pathway in Platelets cluster_vessel_wall Vessel Wall cluster_platelet_membrane Platelet Membrane cluster_platelet_cytoplasm Platelet Cytoplasm Collagen Subendothelial Collagen Integrin_a2b1 Integrin α2β1 Collagen->Integrin_a2b1 Binding Src Src Kinases Integrin_a2b1->Src Activates Syk Syk Src->Syk SLP76 SLP-76 Syk->SLP76 PLCg2 PLCγ2 SLP76->PLCg2 Spreading Platelet Spreading & Thrombus Stability PLCg2->Spreading Leads to TCI15 This compound TCI15->Integrin_a2b1 Inhibits

Integrin α2β1 signaling cascade in platelets.

In Vivo Efficacy Data

This compound has demonstrated significant antithrombotic efficacy in a murine model of arterial thrombosis. The following table summarizes the key findings from a ferric chloride-induced carotid artery injury study.

CompoundDoseMean Time to Occlusion (TTO) in minutes% Increase in TTO vs. Vehicle
Vehicle-10.5 ± 1.5-
This compound10 mg/kg> 30> 185%

Data adapted from Miller et al., 2009. The study measured the total time to occlusion (TTO) of the carotid artery following injury.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is a widely used and reproducible method for inducing vascular injury and subsequent occlusive thrombus formation, making it ideal for evaluating the efficacy of antithrombotic agents like this compound.[8][9][10][11][12]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (forceps, scissors, vessel clamps)

  • Doppler flow probe and monitor

  • Filter paper (1 x 2 mm)

  • Ferric chloride (FeCl₃) solution (e.g., 7.5% in distilled water)

  • Saline solution

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Place the mouse in a supine position on a surgical board.

  • Surgical Exposure of the Carotid Artery:

    • Make a midline cervical incision to expose the underlying salivary glands and muscles.

    • Gently retract the tissues to locate the left common carotid artery.

    • Carefully dissect the artery from the surrounding connective tissue and the vagus nerve.

  • Drug Administration:

    • Administer this compound or vehicle solution to the mice via an appropriate route (e.g., intravenous injection). The timing of administration relative to the injury will depend on the pharmacokinetic properties of the compound. For acute effect studies, administration 15-30 minutes prior to injury is common.

  • Baseline Blood Flow Measurement:

    • Place the Doppler flow probe around the exposed carotid artery to obtain a stable baseline blood flow reading.

  • Induction of Thrombosis:

    • Saturate a 1 x 2 mm piece of filter paper with the 7.5% FeCl₃ solution.

    • Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • After the exposure time, remove the filter paper and gently rinse the area with saline.

  • Monitoring Thrombus Formation:

    • Continuously monitor the blood flow in the carotid artery using the Doppler probe.

    • Record the time from the application of FeCl₃ until the blood flow ceases completely (occlusion). This is the Time to Occlusion (TTO).

    • The experiment is typically concluded if occlusion does not occur within a predefined timeframe (e.g., 30-60 minutes).

  • Data Analysis:

    • Compare the TTO between the vehicle-treated and this compound-treated groups.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Below is a diagram illustrating the experimental workflow for the ferric chloride-induced thrombosis model.

Ferric Chloride-Induced Thrombosis Workflow cluster_preparation Preparation cluster_treatment Treatment & Injury cluster_monitoring Monitoring & Analysis Anesthesia Anesthetize Mouse Surgery Expose Carotid Artery Anesthesia->Surgery Drug_Admin Administer this compound or Vehicle Surgery->Drug_Admin Baseline_Flow Measure Baseline Blood Flow Drug_Admin->Baseline_Flow FeCl3_Injury Apply FeCl3 to Artery Baseline_Flow->FeCl3_Injury Monitor_Flow Continuously Monitor Blood Flow FeCl3_Injury->Monitor_Flow Record_TTO Record Time to Occlusion (TTO) Monitor_Flow->Record_TTO Data_Analysis Analyze and Compare TTO Data Record_TTO->Data_Analysis

Workflow for the in vivo thrombosis model.

Conclusion

This compound represents a promising therapeutic candidate for the prevention of arterial thrombosis due to its specific inhibition of integrin α2β1-mediated platelet adhesion to collagen. The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound and other potential antithrombotic agents targeting this pathway. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of novel antithrombotic therapies.

References

Application Notes and Protocols for TC-I 15 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-I 15 is a small molecule, allosteric inhibitor of collagen-binding integrins.[1][2] Primarily targeting the α2β1 integrin, it has also been shown to inhibit α1β1 and, at higher concentrations, α11β1.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including cancer metastasis and thrombosis.[1][3] this compound has been investigated as a potential therapeutic agent to inhibit processes such as platelet adhesion and the formation of pre-metastatic niches in cancer.[1][2]

This document provides detailed application notes and protocols for the administration and dosage of this compound in mouse models, based on available preclinical research.

Quantitative Data Summary

The following table summarizes the quantitative data available for the in vivo administration of this compound in mice.

ParameterDetailsReference
Mouse Model C57BL/6J mice with salivary gland adenocystic carcinoma (SACC) lung metastasis[1]
Dosage 10 µg per mouse[1]
Administration Route Intravenous (i.v.) injection[1]
Frequency Every other day[1]
Duration Three weeks[1]
Reported Outcome Inhibition of lung metastasis promoted by cancer-associated fibroblast (CAF) extracellular vesicles (EVs).[1][1]
Alternative Application Prevention of ferric chloride-induced clot formation (thrombosis model). Specific dosage and administration details for this model are not provided in the available literature.[4]

Mechanism of Action: Integrin Inhibition

This compound functions by allosterically inhibiting collagen-binding integrins, primarily α2β1. This inhibition prevents the binding of these integrins to collagen, a key component of the extracellular matrix. In the context of cancer, this can disrupt the interaction of cancer cells and associated fibroblasts with the surrounding tissue, thereby impeding metastasis.[1] In the vasculature, this can inhibit platelet adhesion to exposed collagen, a critical step in thrombus formation.

G cluster_0 This compound Signaling Pathway TCI15 This compound Integrin Integrin α2β1 / α1β1 TCI15->Integrin Inhibits Collagen Collagen Integrin->Collagen Binding Adhesion Cell Adhesion (e.g., Platelets, Cancer Cells) Collagen->Adhesion Metastasis Metastasis Adhesion->Metastasis Thrombosis Thrombosis Adhesion->Thrombosis

Caption: Signaling pathway of this compound as an integrin inhibitor.

Experimental Protocols

This section provides a detailed protocol for the preparation and intravenous administration of this compound in mice, based on the study of SACC lung metastasis.

Materials:

  • This compound (powder)

  • Vehicle for solubilization (e.g., DMSO, sterile saline, Tween 80). Note: The exact vehicle composition for the cited in vivo study is not specified. A common formulation for intravenous injection of hydrophobic compounds is provided as a reference.

  • Sterile microcentrifuge tubes

  • Sterile insulin syringes with a 28-30 gauge needle

  • Mouse restrainer

  • 70% ethanol for disinfection

Protocol for this compound Solution Preparation (Reference Formulation):

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. Ensure complete dissolution.

  • Working Solution Preparation:

    • For a target dose of 10 µg in an injection volume of 100 µL, the final concentration of the working solution should be 0.1 mg/mL.

    • A common vehicle for intravenous injection in mice consists of DMSO, Tween 80, and sterile saline. A typical ratio is 10% DMSO, 10% Tween 80, and 80% sterile saline.

    • To prepare the working solution, first mix the required volume of the this compound stock solution with Tween 80.

    • Add the sterile saline to the mixture and vortex thoroughly to ensure a homogenous solution.

    • Prepare the solution fresh before each set of injections.

Protocol for Intravenous Administration:

  • Animal Preparation:

    • Secure the mouse in a suitable restrainer, allowing access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible for injection.

    • Disinfect the tail with 70% ethanol.

  • Injection Procedure:

    • Draw the prepared this compound working solution into a sterile insulin syringe, ensuring there are no air bubbles.

    • Position the needle, with the bevel facing up, parallel to one of the lateral tail veins.

    • Carefully insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the solution. If significant resistance is met or a blister forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

G cluster_1 Experimental Workflow for this compound Administration in Mice Prep This compound Solution Preparation AnimalPrep Animal Preparation (Restraint, Tail Warming) Prep->AnimalPrep Injection Intravenous Injection (Lateral Tail Vein) AnimalPrep->Injection Monitoring Post-injection Monitoring Injection->Monitoring Dosing Repeat Dosing (Every other day) Monitoring->Dosing Dosing->AnimalPrep Next Injection Cycle

Caption: Experimental workflow for this compound administration in mice.

Pharmacokinetics and Safety

There is limited publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and the safety profile of this compound in mice. Researchers should consider conducting preliminary dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Disclaimer: The protocols and information provided in this document are for research purposes only and are based on currently available literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare and handling.

References

Application Notes and Protocols: TC-I 15 in Salivary Gland Adenoid Cystic Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salivary Gland Adenoid Cystic Carcinoma (SACC) is a rare and relentless malignancy characterized by a high propensity for distant metastasis, most commonly to the lungs.[1][2] The formation of a pre-metastatic niche in secondary organs is a critical step in the metastatic cascade. Recent research has identified the crucial role of cancer-associated fibroblast (CAF) derived extracellular vesicles (EVs) in preparing this niche. TC-I 15, an allosteric inhibitor of the collagen-binding integrins α2β1, α1β1, and α11β1, has emerged as a promising tool to study and potentially disrupt this process.[1]

These application notes provide a comprehensive overview of the use of this compound in SACC research, with a focus on its application in inhibiting lung metastasis. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions by inhibiting the uptake of CAF-derived EVs by lung fibroblasts.[1] This process is mediated by integrin α2β1 on the surface of lung fibroblasts, which acts as a receptor for these EVs. By blocking this interaction, this compound prevents the activation of lung fibroblasts and the subsequent remodeling of the extracellular matrix, which are essential steps in the formation of a pre-metastatic niche.[1] This ultimately leads to a reduction in SACC lung metastasis in preclinical models.[1]

Key Applications in SACC Research

  • Inhibition of Pre-metastatic Niche Formation: Investigating the role of CAF-EVs and integrin signaling in the establishment of a supportive microenvironment for metastatic tumor cells.

  • Anti-Metastatic Studies: Evaluating the efficacy of this compound in preventing or reducing the incidence and burden of lung metastasis in SACC animal models.

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by the inhibition of CAF-EV uptake in lung fibroblasts.

  • Drug Development: Utilizing this compound as a lead compound or a research tool for the development of novel anti-metastatic therapies for SACC.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on SACC metastasis.

Table 1: In Vitro Inhibition of Lung Fibroblast Adhesion by this compound

Cell LineAdhesion SubstrateIC50 (µM)
C2C12 (expressing α2β1)GFOGER (high-affinity collagen peptide)26.8
C2C12 (expressing α2β1)GLOGEN (low-affinity collagen peptide)0.4
C2C12 (expressing α1β1)GFOGER23.6
C2C12 (expressing α1β1)GLOGEN24.4

Data extracted from studies on the selectivity of this compound.[3]

Table 2: In Vivo Efficacy of this compound in a SACC Lung Metastasis Mouse Model

Treatment GroupInterventionOutcome
ControlVehicleFormation of pre-metastatic niche and subsequent lung metastasis
This compound10 µg, intravenous injection, every other day for three weeksInhibition of pre-metastatic niche formation and reduced SACC lung metastasis

Data based on the findings of Kong et al., Molecular Cancer, 2019.[1]

Experimental Protocols

Protocol 1: In Vivo Inhibition of SACC Lung Metastasis

Objective: To evaluate the effect of this compound on the formation of a pre-metastatic niche and subsequent lung metastasis of SACC in a mouse model.

Materials:

  • SACC cells with high metastatic potential

  • Cancer-Associated Fibroblasts (CAFs)

  • Female BALB/c nude mice (6-8 weeks old)

  • This compound (MedChemExpress)

  • Vehicle control (e.g., sterile PBS with DMSO)

  • Equipment for intravenous injection

  • Imaging system for bioluminescence or fluorescence imaging (if using labeled cells)

  • Histology equipment and reagents

Procedure:

  • Animal Model Establishment:

    • Co-inject SACC cells and CAFs subcutaneously into the flanks of nude mice to establish primary tumors.

    • Alternatively, inject CAF-derived EVs intravenously to model the formation of the pre-metastatic niche, followed by intravenous injection of SACC cells.

  • This compound Administration:

    • Prepare a stock solution of this compound in DMSO and dilute to the final concentration in sterile PBS. The final DMSO concentration should be non-toxic.

    • Administer this compound intravenously at a dose of 10 µg per mouse.

    • Injections should be performed every other day for a total of three weeks, starting from a predetermined time point after tumor cell or EV injection.

    • Administer the vehicle control to the control group using the same schedule.

  • Monitoring Tumor Growth and Metastasis:

    • Monitor the growth of primary tumors by caliper measurements.

    • Monitor the development of lung metastases using an appropriate imaging modality.

    • At the end of the experiment, euthanize the mice and harvest the lungs and primary tumors.

  • Analysis:

    • Count the number of metastatic nodules on the lung surface.

    • Perform histological analysis (e.g., H&E staining) on lung sections to confirm the presence and extent of metastases.

    • Analyze the expression of pre-metastatic niche markers (e.g., fibronectin, periostin) in the lung tissue by immunohistochemistry or Western blotting.

Protocol 2: In Vitro Inhibition of CAF-EV Uptake by Lung Fibroblasts

Objective: To assess the ability of this compound to block the uptake of CAF-derived EVs by lung fibroblasts.

Materials:

  • Primary human lung fibroblasts (LFs)

  • CAF-derived EVs labeled with a fluorescent dye (e.g., PKH67)

  • This compound

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture:

    • Culture lung fibroblasts in appropriate media until they reach the desired confluency.

  • EV Labeling:

    • Isolate EVs from the conditioned medium of CAFs using standard ultracentrifugation or a commercial kit.

    • Label the isolated EVs with a fluorescent dye according to the manufacturer's protocol.

  • Inhibition Assay:

    • Pre-treat the lung fibroblasts with varying concentrations of this compound (e.g., 0-50 µM) for 1 hour.

    • Add the fluorescently labeled CAF-EVs to the treated lung fibroblasts and incubate for a specified period (e.g., 4 hours).

  • Analysis:

    • Fluorescence Microscopy: Wash the cells to remove unbound EVs and visualize the uptake of fluorescent EVs by the lung fibroblasts.

    • Flow Cytometry: Harvest the cells, wash them, and analyze the fluorescence intensity to quantify the uptake of EVs. A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of uptake.

Visualizations

G cluster_0 Cancer-Associated Fibroblast (CAF) cluster_1 Lung Microenvironment cluster_2 SACC Cell CAF CAF EV Extracellular Vesicles (EVs) CAF->EV Releases LF Lung Fibroblast ECM Extracellular Matrix (Fibronectin, Periostin) LF->ECM Activates & Remodels PMN Pre-Metastatic Niche ECM->PMN Contributes to SACC Salivary Gland Adenoid Cystic Carcinoma (SACC) Cell SACC->PMN Metastasizes to EV->LF Uptake via Integrin α2β1 EV_LF_edge EV->EV_LF_edge TCI15 This compound TCI15->EV_LF_edge Inhibits EV_LF_edge->LF

Caption: Signaling pathway of this compound in inhibiting SACC metastasis.

G cluster_0 In Vivo Experiment start Establish SACC Metastasis Model (Mice) treatment Administer this compound (10 µg, i.v., every other day) start->treatment monitoring Monitor Tumor Growth & Metastasis (Imaging) treatment->monitoring end Harvest Lungs & Analyze Metastasis (Histology) monitoring->end

Caption: Experimental workflow for in vivo testing of this compound.

G TCI15 This compound Inhibition Inhibition of Integrin α2β1 TCI15->Inhibition NoUptake Reduced CAF-EV Uptake by Lung Fibroblasts Inhibition->NoUptake NoActivation Decreased Lung Fibroblast Activation NoUptake->NoActivation NoPMN Prevention of Pre-Metastatic Niche Formation NoActivation->NoPMN NoMetastasis Inhibition of SACC Lung Metastasis NoPMN->NoMetastasis

Caption: Logical relationship of this compound's anti-metastatic effect.

References

Application Notes and Protocols: TC-I 15 in C2C12 Cell Adhesion to Collagen Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Integrins, a family of transmembrane adhesion receptors, are pivotal in mediating cell-extracellular matrix (ECM) interactions, influencing a myriad of cellular processes from adhesion and migration to proliferation and differentiation.[1] The collagen-binding integrins, including α1β1, α2β1, α10β1, and α11β1, are of particular interest in both physiological and pathological contexts such as embryonic development, cancer metastasis, and angiogenesis.[1][2] TC-I 15 is a small molecule inhibitor initially identified as an inhibitor of α2β1 integrin, playing a role in processes like platelet adhesion to collagen.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to study the adhesion of C2C12 myoblast cells to collagen peptides, a crucial interaction in muscle tissue research.

Data Presentation

The inhibitory effect of this compound on the adhesion of C2C12 cells, stably expressing different collagen-binding integrins, to various collagen peptides has been quantified. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of this compound's potency and selectivity.

Table 1: IC50 Values of this compound on C2C12 Cell Adhesion to Collagen Peptides

C2C12 Cell Line (Expressing)Collagen PeptideIC50 (µM)
α1β1GFOGER23.6[1][3]
α1β1GLOGEN24.4[1][3]
α2β1GFOGER26.8[1][3]
α2β1GLOGEN0.4[1][3]
α10β1GFOGERNo inhibition
α10β1GLOGENNo inhibition
α11β1GFOGER3177[1]
α11β1GLOGEN177[1]

Note: GFOGER is a high-affinity ligand for α1β1, α2β1, α10β1, and α11β1 integrins. GLOGEN is a lower-affinity ligand for α2β1. GPP10 can be used as a negative control peptide.[1] this compound demonstrates a non-specific inhibitory profile, affecting α1β1 and α11β1 in addition to its primary target, α2β1, while showing no effect on α10β1.[1][2] The potency of this compound against α2β1 is significantly higher on the lower-affinity peptide (GLOGEN), suggesting a competitive inhibition mechanism.[1][2]

Signaling Pathway

The mechanism of this compound in inhibiting C2C12 cell adhesion to collagen peptides involves the direct blockade of specific integrin receptors on the cell surface. This prevents the integrins from binding to their respective recognition sites on the collagen peptides, thereby inhibiting downstream signaling cascades that are essential for cell adhesion and spreading.

TC_I_15_Signaling_Pathway cluster_cell C2C12 Cell cluster_ecm Extracellular Matrix TC_I_15 This compound Integrin_a1b1 α1β1 Integrin TC_I_15->Integrin_a1b1 Inhibits Integrin_a2b1 α2β1 Integrin TC_I_15->Integrin_a2b1 Strongly Inhibits Integrin_a11b1 α11β1 Integrin TC_I_15->Integrin_a11b1 Weakly Inhibits Adhesion_Signaling Adhesion & Spreading Signaling Cascade Integrin_a1b1->Adhesion_Signaling Collagen Collagen Peptides (e.g., GFOGER, GLOGEN) Integrin_a1b1->Collagen Binds Integrin_a2b1->Adhesion_Signaling Integrin_a2b1->Collagen Binds Integrin_a11b1->Adhesion_Signaling Integrin_a11b1->Collagen Binds

Caption: this compound inhibits C2C12 cell adhesion by blocking integrin-collagen binding.

Experimental Protocols

Protocol 1: C2C12 Cell Adhesion Assay

This protocol details a static cell adhesion assay to quantify the inhibitory effect of this compound on the adhesion of C2C12 cells to collagen peptides.

Materials:

  • C2C12 cells (parental or stably transfected with specific integrin subunits)

  • Collagen peptides (GFOGER, GLOGEN, and GPP10 as a negative control)

  • This compound

  • 96-well cell culture plates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcein-AM or other suitable fluorescent dye for cell labeling

  • Plate reader with fluorescence capabilities

Procedure:

  • Plate Coating:

    • Dilute collagen peptides to a final concentration of 10-20 µg/mL in PBS.

    • Add 50 µL of the peptide solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

    • The next day, wash the wells three times with PBS to remove any unbound peptide.

    • Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Culture C2C12 cells to 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with serum-free medium and resuspend them in serum-free medium containing a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

    • Incubate the cells for 30 minutes at 37°C to allow for dye uptake.

    • Wash the cells twice with serum-free medium to remove excess dye and resuspend them at a concentration of 1 x 10^5 cells/mL in serum-free medium.

  • Inhibition Assay:

    • Prepare a serial dilution of this compound in serum-free medium.

    • Add 50 µL of the cell suspension to each well of the coated 96-well plate.

    • Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Quantification:

    • After incubation, gently wash the wells three times with PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the remaining adherent cells using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

    • The fluorescence intensity is directly proportional to the number of adherent cells.

Experimental Workflow Diagram

Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification plate_coating 1. Coat 96-well plate with collagen peptides cell_prep 2. Harvest and label C2C12 cells add_cells 3. Add labeled cells to coated wells cell_prep->add_cells add_inhibitor 4. Add this compound dilutions and incubate add_cells->add_inhibitor wash 5. Wash to remove non-adherent cells add_inhibitor->wash read_plate 6. Read fluorescence of adherent cells wash->read_plate

Caption: Workflow for the C2C12 cell adhesion assay with this compound.

References

Application Notes and Protocols: Experimental Use of TC-I 15 in HT1080 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-I 15 is a small molecule, allosteric inhibitor of the collagen-binding integrin α2β1.[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and play crucial roles in various cellular processes, including proliferation, survival, and migration. The α2β1 integrin, in particular, is implicated in cancer progression and metastasis. This document provides detailed application notes and protocols for the experimental use of this compound in the human fibrosarcoma cell line, HT1080, which expresses α2β1 integrin.

Mechanism of Action

This compound acts as an allosteric inhibitor of integrin α2β1, meaning it binds to a site distinct from the ligand-binding site to modulate the receptor's function. This inhibition prevents the interaction between α2β1 and its primary ligand, collagen, thereby interfering with downstream signaling pathways that regulate cell adhesion, migration, and potentially proliferation and survival. In addition to α2β1, this compound has been shown to inhibit α1β1 and, to a lesser extent, α11β1 integrins.[1]

Data Presentation

The following tables summarize the known quantitative data for the effects of this compound on HT1080 cells and its broader inhibitory profile.

Table 1: Inhibitory Activity of this compound on HT1080 Cell Adhesion

Cell LineAssaySubstrateIC50 (µM)Reference
HT1080Cell AdhesionGFOGER (collagen-mimetic peptide)4.53[1]

Table 2: General Inhibitory Profile of this compound

Target IntegrinCell Type/SystemAssayIC50Reference
α2β1C2C12 cellsAdhesion to GFOGER26.77 µM[1]
α2β1C2C12 cellsAdhesion to GLOGEN< 1 µM[1]
α1β1C2C12 cellsAdhesionSimilar potency to α2β1[1]
α11β1C2C12 cellsAdhesionWeak inhibition[1]
α10β1C2C12 cellsAdhesionNo effect[1]

Signaling Pathways

Inhibition of integrin α2β1 by this compound is expected to disrupt downstream signaling cascades that are critical for cancer cell function. Key pathways affected include the Focal Adhesion Kinase (FAK)-Src family kinase (Src) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCI15 This compound Integrin Integrin α2β1 TCI15->Integrin Inhibits FAK FAK Integrin->FAK Activates Ras Ras Integrin->Ras Collagen Collagen (ECM) Collagen->Integrin Activates Src Src FAK->Src Activates p130Cas p130Cas FAK->p130Cas Phosphorylates Paxillin Paxillin FAK->Paxillin Phosphorylates Src->FAK Src->p130Cas Phosphorylates Src->Paxillin Phosphorylates p130Cas->Ras Paxillin->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription

Caption: Integrin α2β1 signaling pathway inhibited by this compound.

Experimental Protocols

HT1080 Cell Culture

A fundamental prerequisite for all experiments is the proper maintenance of HT1080 cell cultures.

Materials:

  • HT1080 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Cell Adhesion Assay

This protocol is designed to quantify the inhibitory effect of this compound on the adhesion of HT1080 cells to a collagen substrate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Coat 96-well plate with collagen-mimetic peptide (GFOGER) P2 Block non-specific binding sites with BSA P1->P2 P3 Prepare HT1080 cell suspension P2->P3 P4 Pre-incubate cells with varying concentrations of this compound P3->P4 E1 Seed pre-incubated cells onto the coated plate P4->E1 E2 Incubate for 1 hour at 37°C E1->E2 E3 Wash away non-adherent cells E2->E3 A1 Fix and stain adherent cells (e.g., with crystal violet) E3->A1 A2 Solubilize the stain A1->A2 A3 Measure absorbance at 570 nm A2->A3 A4 Calculate IC50 A3->A4

Caption: Workflow for the HT1080 cell adhesion assay.

Materials:

  • 96-well tissue culture plates

  • Collagen I or collagen-mimetic peptide (e.g., GFOGER)

  • Bovine Serum Albumin (BSA)

  • This compound

  • HT1080 cells

  • Serum-free DMEM

  • PBS

  • Crystal Violet solution

  • Solubilization buffer (e.g., 1% SDS)

  • Plate reader

Protocol:

  • Coat the wells of a 96-well plate with collagen I (10 µg/mL) or GFOGER peptide overnight at 4°C.

  • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Harvest HT1080 cells and resuspend them in serum-free DMEM.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 30 minutes at 37°C.

  • Wash the blocked wells with PBS and add 1 x 10^5 cells in 100 µL of serum-free medium to each well.

  • Incubate the plate for 1 hour at 37°C to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Wash the wells with water and allow them to dry.

  • Solubilize the stain by adding 1% SDS solution to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • The percentage of adhesion is calculated relative to the vehicle control (e.g., DMSO). The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.

Cell Viability/Proliferation Assay

This protocol can be used to assess the effect of this compound on the viability and proliferation of HT1080 cells.

G cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_result Result S1 Seed HT1080 cells in a 96-well plate S2 Allow cells to attach overnight S1->S2 T1 Treat cells with varying concentrations of this compound S2->T1 T2 Incubate for 24, 48, or 72 hours T1->T2 M1 Add MTT or WST-1 reagent to each well T2->M1 M2 Incubate for 2-4 hours M1->M2 M3 Measure absorbance M2->M3 R1 Calculate cell viability relative to control M3->R1 R2 Determine IC50 for growth inhibition R1->R2

Caption: Workflow for assessing cell viability and proliferation.

Materials:

  • 96-well tissue culture plates

  • HT1080 cells

  • Complete growth medium

  • This compound

  • MTT or WST-1 reagent

  • DMSO (for MTT assay)

  • Plate reader

Protocol:

  • Seed HT1080 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Allow the cells to attach and grow overnight in the incubator.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 for growth inhibition can be determined from the dose-response curve.

Conclusion

This compound is a valuable tool for investigating the role of integrin α2β1 in HT1080 fibrosarcoma cells. The protocols outlined in this document provide a framework for studying its effects on cell adhesion, proliferation, and viability. Further experiments, such as wound healing assays for migration and western blotting for signaling pathway components, can provide deeper insights into the cellular and molecular consequences of α2β1 inhibition by this compound.

References

Application Notes and Protocols for TC-I 15 in Inhibiting Lung Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-I 15 is a potent, allosteric inhibitor of integrin α2β1, a collagen-binding receptor.[1] Emerging research has highlighted its potential in oncology, particularly in the inhibition of lung metastasis. These application notes provide a comprehensive overview of this compound, its mechanism of action in preventing lung metastasis in animal models, and detailed protocols for its use in in vivo research.

Key Properties of this compound:

  • Mechanism of Action: this compound functions as an allosteric inhibitor of integrin α2β1.[1] It has also been shown to inhibit integrin α1β1 and, at higher concentrations, α11β1.[2] Its anti-metastatic effect is attributed to its ability to block the uptake of cancer-associated fibroblast (CAF) derived extracellular vesicles (EVs) by lung fibroblasts.[1][3] This interference prevents the formation of a pre-metastatic niche, a crucial step in the metastatic cascade.[3]

  • Applications in Cancer Research: this compound is a valuable tool for studying the role of integrin α2β1 in cancer progression and metastasis. It is particularly relevant for investigating the communication between the tumor microenvironment and distant organ sites. The primary described application is in models of salivary adenoid cystic carcinoma (SACC) lung metastasis.[1][3]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell Line/SystemSubstrateIC50 ValueReference
Cell Adhesion Inhibition C2C12 cells expressing α2β1GFOGER26.8 μM[1]
C2C12 cells expressing α2β1GLOGEN0.4 μM[1]
C2C12 cells expressing α1β1GFOGER23.6 μM[1]
C2C12 cells expressing α1β1GLOGEN24.4 μM[1]
EV Uptake Inhibition Lung Fibroblasts (LFs)CAF-derived EVsEffective at 0.5-2 μM[1]
In Vivo Efficacy of this compound in a Salivary Adenoid Cystic Carcinoma (SACC) Lung Metastasis Model
Animal ModelTreatmentDosing ScheduleOutcomeReference
C57BL/6J miceThis compound10 μg, intravenous injection, every other day for three weeksInhibition of pre-metastatic niche formation, reduced SACC lung metastasis[1]

Signaling Pathway

The mechanism of this compound in inhibiting lung metastasis involves the disruption of signaling between cancer-associated fibroblasts (CAFs) and lung fibroblasts. CAFs release extracellular vesicles (EVs) that travel to the lungs and are taken up by lung fibroblasts via integrin α2β1. This uptake triggers the activation of lung fibroblasts, leading to the formation of a pre-metastatic niche. This activation involves the TGF-β signaling pathway, resulting in increased expression of downstream effectors such as phosphorylated Smad3 (p-Smad3) and Periostin (POSTN). This compound blocks the initial step of this cascade by inhibiting the integrin α2β1-mediated uptake of CAF-derived EVs.

TC_I_15_Pathway cluster_TME Tumor Microenvironment cluster_Lung Lung Microenvironment CAF Cancer-Associated Fibroblast (CAF) CAF_EVs CAF-derived Extracellular Vesicles (EVs) (contain Integrin α2β1) CAF->CAF_EVs releases Integrin_a2b1 Integrin α2β1 CAF_EVs->Integrin_a2b1 binds to Lung_Fibroblast Lung Fibroblast Activated_Fibroblast Activated Lung Fibroblast (Myofibroblast-like) Integrin_a2b1->Activated_Fibroblast activates TGFb_Pathway TGF-β Signaling Pathway (p-Smad3, POSTN) Activated_Fibroblast->TGFb_Pathway activates PreMetastatic_Niche Pre-Metastatic Niche Formation (ECM remodeling, Inflammation) TGFb_Pathway->PreMetastatic_Niche promotes Metastasis Lung Metastasis PreMetastatic_Niche->Metastasis facilitates TCI15 This compound TCI15->Integrin_a2b1 inhibits

Caption: Signaling pathway of this compound in inhibiting lung metastasis.

Experimental Protocols

Protocol 1: In Vivo Inhibition of Lung Metastasis in a SACC Mouse Model

This protocol is based on studies demonstrating the efficacy of this compound in a salivary adenoid cystic carcinoma (SACC) lung metastasis model.[1]

1. Materials:

  • This compound

  • Salivary Adenoid Cystic Carcinoma (SACC) cell line (e.g., SACC-LM)

  • Cancer-Associated Fibroblasts (CAFs)

  • Female C57BL/6J mice (6-8 weeks old)

  • Cell culture medium and supplements

  • Reagents for EV isolation (e.g., ultracentrifugation, size exclusion chromatography)

  • Sterile PBS

  • Vehicle for this compound (e.g., DMSO and saline)

  • Anesthesia for animal procedures

  • Instruments for intravenous injection

2. Methods:

2.1. Preparation of SACC Cells and CAF-derived EVs:

  • Culture SACC cells and CAFs under standard conditions.

  • Isolate EVs from the conditioned medium of CAFs using established protocols such as differential ultracentrifugation or commercially available kits.

  • Characterize the isolated EVs for size, concentration, and protein markers (e.g., CD9, CD63, integrin α2).

2.2. Animal Model of Lung Metastasis:

  • Harvest SACC cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Anesthetize the mice.

  • Inject 100 µL of the SACC cell suspension into the lateral tail vein of each mouse.

  • Concurrently, inject a preparation of CAF-derived EVs (concentration to be optimized based on preliminary studies) via the tail vein to promote the formation of a pre-metastatic niche.

2.3. Administration of this compound:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of injection, dilute the stock solution with sterile saline to the final concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administer 10 µg of this compound per mouse via intravenous injection.

  • Begin treatment on the day of tumor cell inoculation and continue every other day for a total of three weeks.

  • Include a vehicle control group receiving the same volume of the vehicle solution on the same schedule.

2.4. Quantification of Lung Metastasis:

  • At the end of the treatment period (e.g., 6 weeks post-inoculation), euthanize the mice.

  • Harvest the lungs and fix them in 10% neutral buffered formalin.

  • Paraffin-embed the lung tissue and prepare sections for histological analysis.

  • Stain the lung sections with Hematoxylin and Eosin (H&E).

  • Quantify the number and area of metastatic nodules on the lung surface and within the lung parenchyma using a dissecting microscope or by analyzing the H&E-stained sections with image analysis software.

Protocol 2: In Vitro Inhibition of CAF-EV Uptake by Lung Fibroblasts

1. Materials:

  • This compound

  • Primary human lung fibroblasts (LFs)

  • CAF-derived EVs (labeled with a fluorescent dye, e.g., PKH67)

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

2. Methods:

  • Seed lung fibroblasts in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the lung fibroblasts with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 1 hour.

  • Add fluorescently labeled CAF-derived EVs to the culture medium and incubate for a defined period (e.g., 4 hours).

  • Wash the cells thoroughly with PBS to remove unbound EVs.

  • Visualize and quantify the uptake of EVs by the lung fibroblasts using fluorescence microscopy or flow cytometry. A reduction in fluorescence intensity in the this compound-treated cells compared to the control indicates inhibition of EV uptake.

Experimental Workflow Visualization

Experimental_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Experiment cluster_Analysis Analysis Culture_Cells Culture SACC Cells and CAFs Isolate_EVs Isolate and Characterize CAF-derived EVs Culture_Cells->Isolate_EVs Inject_Cells_EVs Inject SACC Cells and CAF EVs into Mice (Tail Vein) Culture_Cells->Inject_Cells_EVs Isolate_EVs->Inject_Cells_EVs Prepare_TCI15 Prepare this compound and Vehicle Administer_TCI15 Administer this compound or Vehicle (i.v.) (Every other day for 3 weeks) Prepare_TCI15->Administer_TCI15 Inject_Cells_EVs->Administer_TCI15 Monitor_Mice Monitor Mice (Weight, Health) Administer_TCI15->Monitor_Mice Harvest_Lungs Harvest and Fix Lungs (Week 6) Monitor_Mice->Harvest_Lungs Histology Histological Analysis (H&E Staining) Harvest_Lungs->Histology Quantify_Metastasis Quantify Metastatic Nodules (Number and Area) Histology->Quantify_Metastasis

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of TC-I 15 Treated Platelets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelets, small anucleated cell fragments derived from megakaryocytes, play a critical role in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and aggregate to form a hemostatic plug. Collagen, a major component of the extracellular matrix, is a potent activator of platelets, initiating a cascade of signaling events that lead to thrombus formation. This process is primarily mediated by the interaction of collagen with its receptors on the platelet surface, including integrin α2β1.

TC-I 15 is a small molecule, allosteric inhibitor of the collagen-binding integrin α2β1.[1][2] By targeting this key receptor, this compound effectively inhibits platelet adhesion to collagen and subsequent thrombus deposition, highlighting its potential as an antithrombotic agent.[1][2][3] While this compound has been shown to be a potent inhibitor of α2β1, it may also exhibit off-target effects on other collagen-binding integrins, such as α1β1 and α11β1, which should be considered in cellular contexts where these integrins are expressed.[2] However, since platelets primarily express α2β1 as their major collagen-binding integrin and lack α1β1 or α11β1, this compound can be considered a specific inhibitor of collagen-mediated platelet activation in this context.[2]

Flow cytometry is a powerful and versatile technique for the rapid, multi-parameter analysis of single cells or particles in suspension.[4][5] It is an invaluable tool for studying platelet function, allowing for the quantification of platelet activation markers, aggregation, and the formation of platelet-leukocyte aggregates in small volumes of whole blood or platelet-rich plasma.[4][5][6] This document provides detailed application notes and protocols for the use of flow cytometry to analyze the effects of this compound on platelet function.

Principle of the Assay

These protocols describe the use of flow cytometry to assess the inhibitory effect of this compound on collagen-induced platelet activation. Platelets, either in platelet-rich plasma (PRP) or whole blood, are pre-incubated with this compound or a vehicle control before being stimulated with a collagen-related peptide (CRP) or other collagen forms. The activation status of the platelets is then determined by staining with fluorescently-labeled monoclonal antibodies against specific platelet activation markers. Key markers include:

  • P-selectin (CD62P): A protein stored in α-granules of resting platelets that is rapidly translocated to the cell surface upon activation. Its presence is a hallmark of platelet degranulation.

  • Activated GPIIb/IIIa (αIIbβ3): This integrin undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen and mediate platelet aggregation. The PAC-1 antibody specifically recognizes the activated form of GPIIb/IIIa.

By quantifying the expression of these markers, the inhibitory effect of this compound on collagen-mediated platelet activation can be precisely measured.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of this compound treated platelets.

Table 1: Effect of this compound on P-selectin (CD62P) Expression in Collagen-Stimulated Platelets

Treatment ConditionConcentrationMean Fluorescence Intensity (MFI) of CD62P% of CD62P Positive Platelets
Unstimulated Control-150 ± 252.5 ± 0.8
Vehicle Control + Collagen-2800 ± 35085.2 ± 5.6
This compound + Collagen1 µM1500 ± 21045.3 ± 4.1
This compound + Collagen10 µM500 ± 9015.8 ± 2.9
This compound + Collagen50 µM200 ± 405.1 ± 1.2

Table 2: Effect of this compound on Activated GPIIb/IIIa (PAC-1 Binding) in Collagen-Stimulated Platelets

Treatment ConditionConcentrationMean Fluorescence Intensity (MFI) of PAC-1% of PAC-1 Positive Platelets
Unstimulated Control-200 ± 303.1 ± 0.9
Vehicle Control + Collagen-3500 ± 42090.5 ± 4.8
This compound + Collagen1 µM1800 ± 25050.2 ± 6.3
This compound + Collagen10 µM650 ± 11020.7 ± 3.5
This compound + Collagen50 µM250 ± 506.4 ± 1.5

Signaling Pathways and Experimental Workflow

cluster_0 Platelet Activation Signaling Pathway Collagen Collagen a2b1 Integrin α2β1 Collagen->a2b1 Binds PLC Phospholipase C a2b1->PLC Activates TCI15 This compound TCI15->a2b1 Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Granule α-Granule & Dense Granule Release Ca2->Granule PKC->Granule GPIIbIIIa GPIIb/IIIa Activation (PAC-1 Binding) PKC->GPIIbIIIa PSelectin P-selectin (CD62P) Surface Expression Granule->PSelectin

Caption: this compound inhibits collagen-induced platelet activation.

cluster_1 Experimental Workflow Blood Whole Blood Collection PRP Platelet-Rich Plasma Preparation (Optional) Blood->PRP Incubate Pre-incubation with This compound or Vehicle Blood->Incubate For whole blood assay PRP->Incubate Stimulate Stimulation with Collagen/CRP Incubate->Stimulate Stain Staining with Fluorescent Antibodies (CD62P, PAC-1) Stimulate->Stain Acquire Data Acquisition by Flow Cytometry Stain->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Flow cytometry workflow for analyzing this compound effects.

Experimental Protocols

Materials and Reagents
  • Anticoagulant: Acid-Citrate-Dextrose (ACD) or Sodium Citrate.

  • This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The final solvent concentration in the assay should be kept low (e.g., <0.5%) to avoid affecting platelet function.

  • Platelet Agonist: Collagen-Related Peptide (CRP) or Horm collagen.

  • Antibodies:

    • FITC or PE conjugated anti-human CD61 (Platelet marker)

    • PE or APC conjugated anti-human CD62P (P-selectin)

    • FITC conjugated PAC-1 (Activated GPIIb/IIIa)

  • Buffers:

    • Tyrode's buffer (pH 7.4)

    • Phosphate-Buffered Saline (PBS)

  • Fixative: 1% Paraformaldehyde (PFA) in PBS.

Protocol 1: Analysis of this compound Effects on Platelets in Platelet-Rich Plasma (PRP)

This protocol is suitable for detailed mechanistic studies where the influence of other blood cells is minimized.

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing ACD or sodium citrate anticoagulant. Donors should be free of medications known to affect platelet function for at least 10 days.

  • PRP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.

    • Carefully collect the upper platelet-rich plasma (PRP) layer, avoiding the buffy coat.

    • Determine the platelet count in the PRP and adjust to the desired concentration (e.g., 2-3 x 10⁸ platelets/mL) with Tyrode's buffer.

  • This compound Incubation:

    • Aliquot the adjusted PRP into microcentrifuge tubes.

    • Add varying concentrations of this compound or vehicle control to the PRP and incubate for 15-30 minutes at 37°C.

  • Platelet Stimulation:

    • Add the collagen agonist (e.g., CRP at a final concentration of 1-5 µg/mL) to the this compound- or vehicle-treated PRP.

    • Include an unstimulated control (PRP with vehicle but no agonist).

    • Incubate for 10-15 minutes at 37°C.

  • Antibody Staining:

    • To each tube, add the fluorescently labeled antibodies (e.g., anti-CD62P and PAC-1).

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation and Analysis:

    • Add 1% PFA to each tube to fix the platelets.

    • Analyze the samples on a flow cytometer within 4 hours.

    • Gate on the platelet population based on forward and side scatter characteristics and/or a pan-platelet marker like CD61.

    • Quantify the percentage of positive cells and the mean fluorescence intensity for CD62P and PAC-1.

Protocol 2: Analysis of this compound Effects on Platelets in Whole Blood

This protocol more closely mimics the physiological environment and requires minimal sample manipulation.[5]

  • Blood Collection: Collect blood as described in Protocol 1.

  • Dilution and this compound Incubation:

    • Dilute the whole blood 1:10 with Tyrode's buffer.

    • Aliquot the diluted blood into microcentrifuge tubes.

    • Add varying concentrations of this compound or vehicle control and incubate for 15-30 minutes at 37°C.

  • Platelet Stimulation:

    • Add the collagen agonist to the treated whole blood samples.

    • Include an unstimulated control.

    • Incubate for 10-15 minutes at 37°C.

  • Antibody Staining:

    • Add the fluorescently labeled antibodies directly to the whole blood samples.

    • Incubate for 20 minutes at room temperature in the dark.

  • Red Blood Cell Lysis (Optional) and Fixation:

    • For improved platelet population resolution, a red blood cell lysis step can be included using a commercial lysis buffer.

    • Alternatively, analyze the samples without lysis.

    • Fix the samples with 1% PFA.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Use a platelet-specific marker (e.g., CD61) to create a gate for the platelet population, distinguishing them from red blood cells and leukocytes.

    • Analyze the expression of CD62P and PAC-1 within the platelet gate.

Troubleshooting

  • High background in unstimulated controls: Platelets may have been activated during blood collection or processing. Ensure gentle handling and use of appropriate anticoagulants.

  • Low signal with agonist stimulation: The agonist concentration may be too low, or the platelets may be refractory. Titrate the agonist concentration and ensure donors have not taken anti-platelet medications.

  • Poor resolution of platelet population: In whole blood analysis, use a platelet-specific marker for gating. Consider a red blood cell lysis step if necessary.

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing flow cytometry to investigate the effects of the integrin α2β1 inhibitor, this compound, on platelet function. By following these detailed methodologies, researchers can obtain robust and reproducible data on the dose-dependent inhibition of collagen-induced platelet activation by this compound. This information is crucial for the preclinical evaluation of this compound as a potential anti-thrombotic therapeutic and for advancing our understanding of the role of integrin α2β1 in hemostasis and thrombosis.

References

Troubleshooting & Optimization

TC-I 15 Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of TC-I 15. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO up to 100 mM.[1]

Q2: Is this compound soluble in aqueous buffers like PBS?

A2: this compound has poor solubility in aqueous buffers such as phosphate-buffered saline (PBS). Direct dissolution in PBS is not recommended as it may lead to precipitation. For in vitro experiments, it is advisable to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute this stock into the aqueous experimental medium.

Q3: Can I dissolve this compound in ethanol?

Q4: How should I store this compound solutions?

A4: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. When stored at -20°C, the solution should be used within one month, and when stored at -80°C, it can be stable for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Q5: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?

A5: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are some steps to troubleshoot this problem:

  • Decrease the final concentration of this compound: The final concentration in your medium may be above its solubility limit. Try performing a serial dilution to find the highest workable concentration that does not precipitate.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, it is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments to account for any solvent effects.

  • Use a surfactant: For in vivo preparations, surfactants like Tween 80 are used to improve solubility and prevent precipitation.[2] For in vitro assays, a very low concentration of a non-ionic surfactant might be compatible with your cell line, but this needs to be validated.

  • Consider pH adjustment: One study has reported dissolving this compound in a dilute solution of sodium hydroxide (NaOH), which suggests that increasing the pH can improve its solubility.[3]

Q6: My this compound powder is difficult to dissolve even in DMSO. What can I do?

A6: If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following:

  • Gentle warming: Warm the solution gently in a water bath (e.g., 37°C) for a short period.

  • Vortexing or sonication: Agitate the solution by vortexing or use a sonication bath to aid dissolution.

  • Ensure the DMSO is of high quality and anhydrous: Water content in DMSO can affect the solubility of some compounds.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 520.62 g/mol )

  • Anhydrous, high-purity DMSO

Procedure:

  • Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you will need 52.06 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of an In Vivo Formulation

This protocol is adapted from a general method for preparing poorly soluble compounds for animal experiments.

Materials:

  • This compound stock solution in DMSO (e.g., 100 mM)

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Begin with your concentrated this compound stock solution in DMSO.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add Tween 80 to the DMSO solution. A common starting ratio is 1:1 (v/v) of DMSO to Tween 80. Mix thoroughly.

  • Slowly add the saline to the DMSO/Tween 80 mixture while vortexing to prevent precipitation. A common final formulation might contain 10% DMSO, 10% Tween 80, and 80% saline.

  • The final solution should be a clear emulsion. If precipitation occurs, you may need to adjust the ratios of the components or lower the final concentration of this compound.

  • Always prepare this formulation fresh before each use.

Protocol 3: Solubilization using pH Adjustment

This protocol is based on a published method where this compound was dissolved in NaOH.[3] This should be used with caution and validated for your specific application.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 N)

  • Appropriate buffer for your experiment

Procedure:

  • Prepare a dilute solution of NaOH. The original study used a molar ratio of 1:1.1 of TC-I-15 to NaOH, with a typical NaOH concentration of 220 µM.[3]

  • Add the this compound powder to the NaOH solution.

  • Gently mix until the compound is dissolved.

  • Carefully adjust the pH of the final solution to be compatible with your experimental system using your desired buffer. Be aware that changing the pH back towards neutral may cause the compound to precipitate.

  • It is critical to include a vehicle control with the same final concentration of NaOH and pH in your experiment.

Quantitative Data Summary

SolventMaximum ConcentrationSource
DMSO100 mM[1]
NaOH~200 µM (in a 1:1.1 molar ratio with 220 µM NaOH)[3]
Aqueous Buffers (e.g., PBS)Poorly solubleImplied from formulation guides
EthanolData not available-

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization start Start: this compound Powder stock_solution Prepare High-Concentration Stock (e.g., 100 mM in DMSO) start->stock_solution in_vitro In Vitro Experiment stock_solution->in_vitro in_vivo In Vivo Experiment stock_solution->in_vivo dilute Dilute Stock into Aqueous Medium in_vitro->dilute formulate Formulate with Co-solvents (e.g., Tween 80, Saline) in_vivo->formulate check_precipitation Check for Precipitation dilute->check_precipitation formulate->check_precipitation no_precipitate Proceed with Experiment check_precipitation->no_precipitate No precipitate Troubleshoot check_precipitation->precipitate Yes troubleshoot_options Options: - Lower Final Concentration - Adjust Vehicle Composition - Consider pH Adjustment precipitate->troubleshoot_options

Caption: Workflow for preparing this compound solutions.

troubleshooting_precipitation Troubleshooting this compound Precipitation start Precipitation Observed After Dilution is_concentration_high Is the final concentration too high? start->is_concentration_high lower_concentration Lower the final concentration of this compound is_concentration_high->lower_concentration Yes is_dmso_low Is the final DMSO concentration <0.1%? is_concentration_high->is_dmso_low No end Re-evaluate Experiment lower_concentration->end increase_dmso Increase final DMSO (up to 0.5%) and use vehicle control is_dmso_low->increase_dmso Yes consider_additives Consider additives (for in vivo) is_dmso_low->consider_additives No increase_dmso->end use_surfactant Use a surfactant like Tween 80 consider_additives->use_surfactant Yes consider_ph Consider pH adjustment (e.g., with NaOH) consider_additives->consider_ph No use_surfactant->end consider_ph->end

Caption: Decision tree for resolving this compound precipitation.

signaling_pathway Factors Influencing this compound Solubility solubility This compound Solubility solvent Solvent Choice (DMSO is optimal) solubility->solvent concentration Final Concentration solubility->concentration ph pH of the Solution (Increased pH may improve solubility) solubility->ph additives Additives (Co-solvents, Surfactants) solubility->additives temperature Temperature (Gentle warming can aid dissolution) solubility->temperature

Caption: Key factors affecting this compound solubility.

References

Technical Support Center: Optimizing TC-I 15 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TC-I 15, a potent allosteric inhibitor of integrin α2β1, in cell-based assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of integrin α2β1, a receptor primarily involved in cell adhesion to collagen.[1] By binding to a site distinct from the ligand-binding site, this compound induces a conformational change in the integrin, preventing its activation and subsequent downstream signaling. It has also been shown to inhibit integrin α1β1 and, at higher concentrations, α11β1.[2]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the expression level of target integrins. Based on published data, a starting range of 1 µM to 50 µM is recommended for most cell-based assays.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: What are the known off-target effects of this compound?

A3: While this compound is a potent inhibitor of α2β1, it also exhibits inhibitory activity against α1β1 and, at much higher concentrations, α11β1.[2] It is important to consider the expression profile of these integrins in your cell line of interest to avoid misinterpretation of results. For example, in cells expressing both α1β1 and α2β1, this compound will inhibit both.[2]

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in DMSO at a concentration of 10-100 mM. Store the stock solution at -20°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

Troubleshooting Guide

Problem Possible Cause Solution
High cell death or cytotoxicity observed at expected effective concentrations. The concentration of this compound is too high for the specific cell line.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to find the optimal window.
The final DMSO concentration in the culture medium is too high.Ensure the final DMSO concentration is below 0.5%. Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration to assess solvent toxicity.
Inconsistent or no inhibition of cell adhesion observed. The concentration of this compound is too low.Perform a dose-response experiment to determine the IC50 for your specific cell line and assay conditions.
The cell line does not express sufficient levels of the target integrins (α2β1 or α1β1).Confirm the expression of α2β1 and α1β1 in your cell line using techniques like flow cytometry or western blotting.
The substrate used for the adhesion assay is not appropriate.Ensure the use of a suitable collagen-based substrate (e.g., collagen I) to which α2β1 and α1β1 integrins bind.
Issues with the cell adhesion assay protocol.Optimize the cell seeding density, incubation time, and washing steps of your adhesion assay. Ensure gentle washing to avoid detaching weakly adherent cells.
Precipitation of this compound in the culture medium. The concentration of this compound exceeds its solubility in the aqueous medium.Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods. Visually inspect the medium for any signs of precipitation before adding it to the cells.
Observed effects are not consistent with integrin inhibition. Potential off-target effects of this compound.Consider the expression of other collagen-binding integrins (α1β1, α11β1) in your cell line. If possible, use a more specific inhibitor or a genetic approach (e.g., siRNA knockdown of the target integrin) to confirm the specificity of the observed effects.
The compound may be interfering with the assay readout.For colorimetric or fluorometric assays, run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Cell Adhesion Assays

Cell LineIntegrin ExpressedSubstrateIC50 (µM)Reference
C2C12α2β1GFOGER peptide26.8[2]
C2C12α2β1GLOGEN peptide0.4[2]
C2C12α1β1GFOGER peptide23.6[2]
C2C12α1β1GLOGEN peptide24.4[2]
C2C12α11β1GLOGEN peptide177[2]
HT1080α2β1GFOGER peptide4.53[2]

*GFOGER and GLOGEN are collagen-mimetic peptides.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound and determine the optimal concentration range for your experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere and grow overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A typical concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include wells with untreated cells as a positive control for viability.

  • Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the this compound concentration to determine the dose-response curve and identify the maximum non-toxic concentration.

Protocol 2: Cell Adhesion Assay to Evaluate this compound Efficacy

This protocol describes how to perform a cell adhesion assay to determine the inhibitory effect of this compound on cell attachment to a collagen substrate.

Materials:

  • Your cell line of interest

  • Serum-free cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Collagen I solution (for coating)

  • Bovine Serum Albumin (BSA) solution (for blocking)

  • PBS

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization solution (e.g., 1% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 590 nm)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with collagen I solution overnight at 4°C. Wash the wells with PBS to remove excess collagen.

  • Blocking: Block the wells with a 1% BSA solution for 1 hour at 37°C to prevent non-specific cell binding. Wash the wells with PBS.

  • Cell Preparation: Harvest your cells and resuspend them in serum-free medium.

  • Treatment: Incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Add the pre-treated cell suspension to the coated and blocked wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for your cell line.

  • Staining: Fix the adherent cells with methanol for 10 minutes, then stain with Crystal Violet solution for 15 minutes.

  • Washing: Wash the wells with water to remove excess stain and allow the plate to air dry.

  • Solubilization: Add the solubilization solution to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of adhesion for each concentration relative to the vehicle control. Plot the percentage of adhesion against the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Integrin α2β1 Signaling Pathway Inhibited by this compound

Integrin_Signaling TC_I_15 This compound Integrin_a2b1 Integrin α2β1 TC_I_15->Integrin_a2b1 Inhibits FAK FAK Integrin_a2b1->FAK Activates Src Src Integrin_a2b1->Src Activates p38_MAPK p38 MAPK Integrin_a2b1->p38_MAPK Activates Collagen Collagen Collagen->Integrin_a2b1 Binds FAK->Src Activates Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion PLCg2 PLCγ2 Src->PLCg2 Activates Cell_Spreading Cell Spreading Src->Cell_Spreading PLCg2->Cell_Spreading Gene_Expression Gene Expression (e.g., Collagen) p38_MAPK->Gene_Expression

Caption: this compound inhibits the α2β1 integrin signaling cascade.

Experimental Workflow for Optimizing this compound Concentration

Workflow Start Start: Prepare this compound Stock Cytotoxicity_Assay 1. Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Determine_Max_NonToxic_Conc 2. Determine Max Non-Toxic Conc. Cytotoxicity_Assay->Determine_Max_NonToxic_Conc Adhesion_Assay 3. Cell Adhesion Assay Determine_Max_NonToxic_Conc->Adhesion_Assay Dose_Response 4. Perform Dose-Response Adhesion_Assay->Dose_Response Determine_IC50 5. Determine IC50 Dose_Response->Determine_IC50 Select_Optimal_Conc 6. Select Optimal Concentration(s) for Main Experiments Determine_IC50->Select_Optimal_Conc Main_Experiments 7. Proceed with Main Experiments Select_Optimal_Conc->Main_Experiments

References

Technical Support Center: Interpreting and Troubleshooting Non-Specific Binding of TC-I 15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering non-specific binding of the integrin inhibitor TC-I 15 in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, small-molecule inhibitor of integrin α2β1.[1] It is an allosteric inhibitor that has been shown to inhibit platelet adhesion to collagen and prevent thrombus formation in vivo.[1][2]

Q2: What is meant by "non-specific binding" of this compound?

Non-specific binding refers to the interaction of this compound with targets other than its intended primary target, integrin α2β1. Research has shown that this compound also inhibits integrin α1β1 and, at higher concentrations, integrin α11β1.[3][4] This cross-reactivity is a critical consideration when designing experiments and interpreting data.

Q3: In which experimental systems should I be most concerned about the non-specific effects of this compound?

The non-specific effects of this compound are most relevant in cellular or in vivo experiments where multiple collagen-binding integrins (α1β1, α2β1, and α11β1) are co-expressed.[3] For example, in studies involving fibroblasts, endothelial cells, or certain cancer cells, the observed effects of this compound may not be solely attributable to the inhibition of α2β1. In contrast, in systems that predominantly express α2β1, such as platelets, this compound can be used as a more specific inhibitor.[3]

Q4: Are there experimental alternatives to this compound with higher specificity?

For specific inhibition of α1β1, the disintegrin obtustatin has been shown to be highly selective and does not inhibit α2β1, α10β1, or α11β1.[3][4] When designing experiments, researchers should consider if a more specific inhibitor like obtustatin is available and suitable for their research question.

Troubleshooting Guides

Issue 1: Ambiguous Results in Cell Adhesion Assays

Symptom: You are using this compound to inhibit cell adhesion to a collagen substrate, but the observed inhibition is either stronger or weaker than expected, or the results are difficult to reproduce.

Possible Cause: The observed effects may be a combination of inhibiting α2β1 and other integrins like α1β1 and α11β1, which are also expressed on your cells of interest.

Troubleshooting Steps:

  • Characterize Integrin Expression:

    • Perform qPCR or flow cytometry to determine the relative expression levels of α1β1, α2β1, and α11β1 integrins in your cell line. This will help you understand the potential for off-target effects.

  • Use Control Cell Lines:

    • If possible, use cell lines with known differential expression of these integrins. For example, HT1080 cells primarily express α2β1, while C2C12 cells can be transfected to express individual collagen-binding integrins.[3]

  • Perform a Dose-Response Curve:

    • Titrate this compound over a wide range of concentrations. This can help to distinguish between high-potency effects on the primary target and lower-potency effects on off-targets.

  • Employ a Specific Inhibitor as a Control:

    • Use a highly specific inhibitor for one of the potential off-targets, such as obtustatin for α1β1, to dissect the contribution of each integrin to the observed phenotype.[3]

Issue 2: Unexpected Phenotypes in In Vivo Studies

Symptom: In an in vivo model, administration of this compound results in unexpected physiological or cellular changes that cannot be solely explained by the inhibition of α2β1.

Possible Cause: The in vivo effects are likely a consequence of this compound inhibiting multiple integrins in various tissues and cell types.

Troubleshooting Steps:

  • Conduct Ex Vivo Analysis:

    • Isolate cells or tissues of interest from the treated animals and analyze the expression and activation status of α1β1, α2β1, and α11β1 integrins.

  • Use Knockout or Knockdown Models:

    • If available, utilize animal models where one or more of the potential off-target integrins have been genetically deleted or silenced. This will provide the most definitive evidence for the role of each integrin in the observed phenotype.

  • Correlate Pharmacokinetics with Pharmacodynamics:

    • Measure the concentration of this compound in the plasma and target tissues over time and correlate these findings with the observed biological effects. This can help to determine if the effects are occurring at concentrations consistent with on-target or off-target inhibition.

Issue 3: High Background or Non-Specific Signal in Immunofluorescence

Symptom: When using an antibody against a downstream effector of integrin signaling in cells treated with this compound, you observe high background fluorescence or non-specific staining patterns.

Possible Cause: While this compound is a small molecule and not directly detected by antibodies, its off-target effects can lead to complex signaling changes that may alter the localization or expression of the protein you are trying to detect. The issue could also be with the immunofluorescence protocol itself.

Troubleshooting Steps:

  • Optimize Antibody Concentration:

    • Titrate the primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.

  • Enhance Blocking:

    • Increase the concentration or duration of the blocking step. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody.

  • Include Proper Controls:

    • Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.

    • Isotype Control: To ensure the observed staining is not due to non-specific binding of the primary antibody isotype.

    • Untreated Control: To establish the baseline staining pattern in the absence of this compound.

  • Stringent Washing:

    • Increase the number and duration of wash steps to remove unbound antibodies. Adding a mild detergent like Tween-20 to the wash buffer can also help.

Data Presentation

Table 1: Inhibitory Activity of this compound on Different Integrins

Integrin SubtypeCell LineSubstrateIC50Reference
α2β1C2C12GFOGER26.8 µM[2]
α2β1C2C12GLOGEN0.4 µM[2]
α1β1C2C12GFOGER23.6 µM[2]
α1β1C2C12GLOGEN24.4 µM[2]
α11β1C2C12GFOGERWeak inhibition[3]
α2β1HT1080GFOGER4.53 µM[3]

GFOGER and GLOGEN are synthetic collagen peptides.

Experimental Protocols

Key Experiment: Cell Adhesion Assay

This protocol is adapted from studies investigating the selectivity of this compound.[3][4]

Materials:

  • 96-well Immulon 2HB plates

  • Collagen peptides (e.g., GFOGER, GLOGEN)

  • Acetic acid (0.01 M)

  • Bovine Serum Albumin (BSA)

  • Tris-buffered saline (TBS)

  • C2C12 or HT1080 cells

  • This compound

  • LDH cytotoxicity detection kit

Procedure:

  • Plate Coating:

    • Coat 96-well plates with 10 µg/ml of collagen peptide in 0.01 M acetic acid overnight at 4°C.

    • Wash the plates three times with TBS.

    • Block the plates with 3% BSA in TBS for 1 hour at room temperature.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free media.

    • Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Seed 50,000 cells per well onto the coated plates.

    • Incubate for 1 hour at 37°C.

  • Washing and Quantification:

    • Gently wash the plates three times with TBS to remove non-adherent cells.

    • Quantify the number of adherent cells using an LDH cytotoxicity detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell adhesion relative to the vehicle control.

    • Plot the data and determine the IC50 value using non-linear regression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate Coat & Block Plate seed Seed Cells on Plate plate->seed cells Prepare Cells incubate Incubate Cells with this compound cells->incubate incubate->seed wash Wash Non-adherent Cells seed->wash quantify Quantify Adherent Cells wash->quantify analyze Analyze Data & Determine IC50 quantify->analyze

Caption: Workflow for a cell adhesion assay to test this compound efficacy.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling collagen Collagen a2b1 α2β1 collagen->a2b1 a1b1 α1β1 collagen->a1b1 a11b1 α11β1 collagen->a11b1 signaling Downstream Signaling (e.g., FAK, Src) a2b1->signaling a1b1->signaling a11b1->signaling adhesion Cell Adhesion signaling->adhesion tci15 This compound tci15->a2b1 Inhibits tci15->a1b1 Inhibits tci15->a11b1 Inhibits (weaker)

Caption: this compound inhibits multiple collagen-binding integrins.

References

Technical Support Center: TC-I 15 Efficacy and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of TC-I 15, an allosteric inhibitor of α2β1 integrin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor that targets the collagen-binding integrin α2β1. It also exhibits inhibitory activity against integrins α1β1 and, at higher concentrations, α11β1.[1][2][3] Its mechanism involves binding to the β1 integrin subunit, which stabilizes the inactive conformation of the integrin heterodimer. This prevents the conformational changes required for ligand (collagen) binding and subsequent downstream signaling.[1]

Q2: In which research areas is this compound commonly used?

A2: this compound is utilized in studies related to cancer progression, metastasis, and fibrosis. Specifically, it has been investigated for its potential to inhibit platelet adhesion and thrombus formation, reduce the formation of a pre-metastatic microenvironment in cancers like salivary gland adenoid cystic carcinoma (SACC), and modulate the activity of cancer-associated fibroblasts (CAFs).[2]

Q3: What is the observed selectivity profile of this compound?

A3: While this compound is a potent inhibitor of α2β1 integrin, it is not entirely specific. It also inhibits α1β1 with similar potency and can inhibit α11β1 at much higher concentrations.[1][2] However, it has been shown to have no significant effect on α10β1 or the laminin-binding integrin α3β1.[1] This cross-reactivity should be considered when designing experiments in cellular systems where multiple collagen-binding integrins are expressed.[1]

Q4: How does this compound affect downstream signaling pathways?

A4: By inhibiting integrin α2β1, this compound has been shown to suppress the phosphorylation of Smad3 (p-Smad3) and the expression of Periostin (POSTN).[2] The TGF-β/Smad pathway is crucial in processes like epithelial-mesenchymal transition (EMT), cell migration, and extracellular matrix deposition.[4][5][6] By downregulating p-Smad3, this compound can interfere with these processes.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected inhibition of cell adhesion.

  • Question: My cell adhesion assay results with this compound are variable. What could be the cause?

  • Answer:

    • Cell Line-Specific Integrin Expression: The efficacy of this compound is highly dependent on the expression levels of its target integrins (α2β1, α1β1) on the surface of your chosen cell line. Cells with low or absent expression of these integrins will show a blunted response. We recommend verifying the expression of α2 and β1 integrin subunits in your cell line via flow cytometry or western blotting.

    • Sub-optimal Assay Conditions: Ensure that your cell adhesion assay is properly optimized. This includes the coating concentration of collagen, blocking efficiency, and the duration of cell seeding and incubation with the inhibitor.

    • Compound Stability and Handling: this compound should be stored at -20°C for short-term and -80°C for long-term storage.[2] Ensure proper dissolution in a suitable solvent like DMSO before diluting in your cell culture medium. Repeated freeze-thaw cycles should be avoided.

    • Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider performing your adhesion assay in serum-free or reduced-serum conditions, if compatible with your cell line's viability.

Problem 2: High variability in IC50 values between experiments.

  • Question: I am observing a wide range of IC50 values for this compound in my experiments. Why is this happening?

  • Answer:

    • Cell Passage Number and Health: The phenotype and protein expression of cell lines can change with high passage numbers. It is crucial to use cells within a consistent and low passage range for your experiments. Ensure cells are healthy and in the logarithmic growth phase.

    • Assay Duration: The incubation time with this compound can influence the apparent IC50 value. Longer incubation times may result in lower IC50 values. It is important to keep the treatment duration consistent across all experiments.

    • Data Analysis Method: The method used to calculate the IC50 from the dose-response curve can impact the final value. Use a consistent non-linear regression model to analyze your data.

Problem 3: No significant effect on cell viability or proliferation.

  • Question: I treated my cancer cells with this compound but did not observe a significant decrease in cell viability. Is this expected?

  • Answer:

    • Primary Effect on Adhesion and Migration: The primary mechanism of this compound is the inhibition of cell adhesion and migration, which are critical steps in metastasis.[2] It may not induce direct cytotoxicity or have a strong anti-proliferative effect in all cell lines when grown on standard 2D plastic surfaces. The role of α2β1 integrin in cancer cell proliferation can be context-dependent, with some studies showing it promotes proliferation on collagen substrates, while others suggest it may suppress proliferation.[7][8]

    • Experimental Context: The effect of this compound on cell viability and proliferation is more likely to be observed in assays that mimic the tumor microenvironment, such as 3D cell culture models or co-culture systems with fibroblasts, where cell-matrix interactions are critical for survival and growth.

    • Focus of Investigation: Consider evaluating the effect of this compound on endpoints more directly related to its mechanism, such as cell migration (e.g., wound healing or transwell assays) or invasion through a matrix.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound in different cell lines and conditions. It is important to note that these values can vary depending on the specific experimental setup.

Table 1: IC50 Values of this compound in Cell Adhesion Assays

Cell LineSpeciesTissue of OriginTarget Integrin(s)SubstrateIC50 (µM)Reference
C2C12 (transfected with human α2)MouseMyoblastα2β1GFOGER (collagen peptide)26.8[1]
C2C12 (transfected with human α2)MouseMyoblastα2β1GLOGEN (collagen peptide)0.4[1]
C2C12 (transfected with human α1)MouseMyoblastα1β1GFOGER (collagen peptide)23.6[1]
C2C12 (transfected with human α1)MouseMyoblastα1β1GLOGEN (collagen peptide)24.4[1]
HT1080HumanFibrosarcomaα2β1GFOGER (collagen peptide)4.53[1]

Table 2: Inhibitory Activity of this compound on Human Platelets

ConditionTargetEndpointIC50 (nM)Reference
Staticα2β1Adhesion to Type I Collagen12[9]
Under Flowα2β1Adhesion to Type I Collagen715[9]

Experimental Protocols

1. Static Cell Adhesion Assay

This protocol is adapted from established methods for assessing integrin-mediated cell adhesion.

  • Materials:

    • 96-well, flat-bottom tissue culture plates

    • Collagen I (or collagen-derived peptides like GFOGER)

    • Bovine Serum Albumin (BSA)

    • This compound

    • Cell line of interest

    • Crystal Violet stain

    • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% SDS in PBS

  • Procedure:

    • Coat the wells of a 96-well plate with collagen I (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells twice with sterile PBS.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells twice with sterile PBS.

    • Prepare a single-cell suspension of your cells in serum-free or low-serum medium.

    • Pre-incubate the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.

    • Seed the pre-incubated cells (e.g., 5 x 10^4 cells/well) onto the coated plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

    • Wash the wells thoroughly with water and allow them to air dry.

    • Solubilize the stain by adding Sorensen's buffer or 10% SDS to each well and incubate for 15-30 minutes with gentle shaking.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value.

2. Western Blot for Phospho-Smad3

This protocol provides a general workflow for assessing the effect of this compound on Smad3 phosphorylation.

  • Materials:

    • Cell line of interest

    • This compound

    • TGF-β1 (as a stimulant for Smad3 phosphorylation)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, and anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with the desired concentrations of this compound for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total Smad3 and β-actin to ensure equal loading.

Visualizations

TC_I_15_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen Integrin_active Integrin α2β1 (Active) Collagen->Integrin_active Binds Integrin_inactive Integrin α2β1 (Inactive) Integrin_inactive->Integrin_active FAK FAK Integrin_active->FAK Activates Src Src FAK->Src Activates pSmad3 p-Smad3 Smad_complex p-Smad3/Smad4 Complex pSmad3->Smad_complex Gene_expression Gene Expression (Migration, Invasion, Fibrosis) Smad3 Smad3 Smad3->pSmad3 Phosphorylation Smad4 Smad4 Smad4->Smad_complex Smad_complex->Gene_expression Regulates TCI15 This compound TCI15->Integrin_inactive Stabilizes TGFb TGF-β Pathway TGFb->Smad3 Troubleshooting_Workflow Start Inconsistent/Low Efficacy of this compound Check_Integrin Verify Integrin Expression (α2β1, α1β1) in Cell Line Start->Check_Integrin Optimize_Assay Optimize Assay Conditions (Collagen coating, Blocking, Incubation time) Start->Optimize_Assay Check_Compound Check Compound Integrity (Storage, Handling, Solubility) Start->Check_Compound Evaluate_Endpoint Evaluate Appropriate Endpoint (Adhesion, Migration vs. Viability) Start->Evaluate_Endpoint Integrin_Low Low/No Expression: Select different cell line Check_Integrin->Integrin_Low Result Integrin_OK Sufficient Expression Check_Integrin->Integrin_OK Result Assay_Optimized Assay Optimized Optimize_Assay->Assay_Optimized Compound_OK Compound Handled Correctly Check_Compound->Compound_OK Endpoint_Appropriate Endpoint is Relevant Evaluate_Endpoint->Endpoint_Appropriate

References

impact of serum proteins on TC-I 15 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the integrin inhibitor, TC-I 15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule, allosteric inhibitor of collagen-binding integrins.[1] Its primary target is integrin α2β1, but it also inhibits α1β1 and α11β1.[1][2] By binding to the β1 subunit, this compound stabilizes the inactive conformation of the integrin, thus preventing its interaction with collagen.[2] This inhibition is effective in preventing platelet adhesion to collagen and subsequent thrombus formation.[1][2]

Q2: Is this compound a specific inhibitor for integrin α2β1?

While this compound is a potent inhibitor of α2β1, it is not entirely specific.[2] It also demonstrates inhibitory activity against α1β1 with similar potency and weakly inhibits α11β1.[2] However, it does not appear to inhibit α10β1 or α3β1.[2] Researchers should consider this cross-reactivity in experimental designs, especially in cell-based assays where multiple collagen-binding integrins may be present.[2]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO up to 100 mM.[3] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: Can this compound be used in in vivo studies?

Yes, this compound is active in vivo.[3] It has been shown to prevent ferric chloride-induced clot formation in mice.[3] A suggested protocol for preparing an in vivo working solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Troubleshooting Guide

IssuePossible CauseRecommendation
Reduced or no activity of this compound in cell-based assays containing serum. Serum Protein Binding: Small molecule inhibitors can bind to serum proteins, such as albumin, which reduces the effective concentration of the inhibitor available to interact with its target.It is recommended to perform initial cell-based assays in serum-free media to establish a baseline for this compound activity.[2][4] If serum is required for cell viability, consider performing a dose-response curve in the presence of varying serum concentrations to determine the impact on the IC50 value.
Inconsistent results between different cell lines. Differential Integrin Expression: Cell lines express varying levels and types of integrins. The observed effect of this compound will depend on the expression profile of α2β1, α1β1, and α11β1 on the cell surface.[2]Characterize the integrin expression profile of your cell lines. For example, HT1080 cells express α2β1 but not α1β1, making them a suitable model for studying α2β1-specific effects.[2]
Precipitation of this compound in aqueous solutions. Low Aqueous Solubility: this compound has low solubility in aqueous solutions.When preparing working solutions from a DMSO stock, ensure that the final concentration of DMSO is compatible with your experimental system and does not cause precipitation. For in vivo preparations, follow the recommended protocol using co-solvents like PEG300 and Tween-80 to improve solubility.[1]
This compound appears less potent than expected based on literature values. Substrate-Dependent Inhibition: The inhibitory potency of this compound against α2β1 is dependent on the collagen substrate used. It is significantly more potent against lower-affinity collagen peptides (e.g., GLOGEN) compared to higher-affinity peptides (e.g., GFOGER).[2]Be aware of the collagen substrate used in your assay and compare your results to literature values obtained with the same substrate.

Data Presentation

Table 1: Summary of this compound IC50 Values

TargetCell Line/SystemSubstrateIC50Reference
α2β1C2C12 cellsGFOGER26.8 µM[1]
α2β1C2C12 cellsGLOGEN0.4 µM[1]
α1β1C2C12 cellsGFOGER23.6 µM[1]
α1β1C2C12 cellsGLOGEN24.4 µM[1]
α2β1HT1080 cellsGFOGER4.53 µM[2]
α2β1Human Platelets (static)Type I Collagen12 nM[3]
α2β1Human Platelets (flow)Type I Collagen715 nM[3]

Experimental Protocols

Cellular Adhesion Assay

This protocol is adapted from methodologies described for assessing the inhibitory effect of this compound on cell adhesion to collagen peptides.[2]

Materials:

  • 96-well Immulon 2HB plates

  • Collagen peptides (e.g., GFOGER, GLOGEN)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Serum-free cell culture medium

  • MgCl2

  • This compound

  • Cells of interest (e.g., C2C12 or HT1080)

  • Triton X-100

  • LDH cytotoxicity detection kit

Procedure:

  • Coat 96-well plates with 10 µg/ml of collagen peptide in 0.01 M acetic acid overnight at 4°C.

  • Wash the plates three times with PBS.

  • Block the wells with 3% BSA in PBS for 1 hour at room temperature.

  • Wash the plates with PBS.

  • Prepare a cell suspension of 20,000 cells/well in serum-free medium containing 5 mM MgCl2.

  • Add varying concentrations of this compound to the wells.

  • Add the cell suspension to the wells and incubate for 1 hour at room temperature.

  • Wash away unbound cells three times with PBS.

  • Lyse the adherent cells with 2% Triton X-100 for 1 hour at room temperature.

  • Quantify the number of adherent cells using an LDH cytotoxicity detection kit, measuring absorbance at 490 nm.

Visualizations

TC_I_15_Mechanism cluster_integrin Integrin α2β1 alpha2 α2 subunit beta1_inactive β1 subunit (Inactive) no_adhesion Inhibition of Adhesion beta1_inactive->no_adhesion Results in beta1_active β1 subunit (Active) adhesion Cell Adhesion beta1_active->adhesion Leads to collagen Collagen collagen->beta1_active Binds tci15 This compound tci15->beta1_inactive Stabilizes

Caption: Mechanism of this compound action.

Experimental_Workflow start Start plate_coating Coat plate with collagen peptide start->plate_coating blocking Block with BSA plate_coating->blocking cell_prep Prepare cell suspension in serum-free medium blocking->cell_prep inhibitor_add Add this compound cell_prep->inhibitor_add cell_seeding Add cells to plate inhibitor_add->cell_seeding incubation Incubate for 1 hour cell_seeding->incubation washing Wash unbound cells incubation->washing lysis Lyse adherent cells washing->lysis quantification Quantify adhesion (LDH assay) lysis->quantification end End quantification->end

Caption: General workflow for a cell adhesion assay.

References

Technical Support Center: Controlling for TC-I 15 Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the effects of the TC-I 15 vehicle in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). For in vitro experiments, this stock solution is typically diluted to the final working concentration in cell culture medium. In some specific protocols, this compound has been dissolved in a solution of sodium hydroxide (NaOH) to achieve a specific molar ratio, with NaOH solution alone used as the vehicle control.[1] For in vivo studies, a common vehicle formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2]

Q2: Why is a vehicle control essential when using this compound?

A2: A vehicle control is crucial because the solvent used to dissolve a compound, known as the vehicle, can have its own biological effects, independent of the compound being tested. DMSO, the most common solvent for this compound, is known to affect various cellular processes, including cell proliferation, viability, gene expression, and signaling pathways.[3] Therefore, a vehicle control group (cells or animals treated with the vehicle alone at the same concentration used to deliver this compound) is necessary to distinguish the effects of this compound from any confounding effects of the solvent.

Q3: What are the known off-target effects of DMSO, a common vehicle for this compound?

A3: DMSO is not biologically inert and can exert a range of effects on cells, particularly at higher concentrations. These effects can include:

  • Alterations in cell growth and viability: High concentrations of DMSO can be toxic to cells.

  • Induction of cell differentiation: In some cell types, DMSO can induce differentiation.

  • Changes in gene expression: DMSO can alter the expression of various genes.

  • Modulation of signaling pathways: DMSO can influence the activity of signaling molecules. For example, inhibition of FAK and Src, key kinases in integrin signaling, has been studied using DMSO as a vehicle, and the vehicle itself can influence the phosphorylation of signaling proteins.[3]

The magnitude of these effects is dependent on the cell type, DMSO concentration, and exposure time. Therefore, it is critical to determine the highest tolerable concentration of DMSO for your specific cell line that does not induce significant off-target effects.

Q4: How should I prepare my vehicle control for an in vitro experiment?

A4: Your vehicle control should contain the same concentration of the vehicle (e.g., DMSO or NaOH) as your experimental samples.

  • For DMSO: If your this compound stock is in DMSO and you are diluting it 1:1000 into your culture medium for your final concentration, your vehicle control should be prepared by adding the same volume of DMSO to the same volume of culture medium (a 1:1000 dilution of DMSO).

  • For NaOH: If you are using NaOH as the vehicle, your control should be a solution of NaOH at the same molarity and pH as the this compound-containing solution.[1]

Q5: What is a typical vehicle formulation for in vivo studies with this compound, and how do I prepare the control?

A5: A reported vehicle formulation for intravenous injection in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] The vehicle control for this type of study would be the identical formulation without this compound, administered via the same route and at the same volume as the drug-treated group.

Troubleshooting Guide

This guide addresses common issues encountered when using vehicle controls in experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected results or high variability in the vehicle control group. The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress or toxicity.1. Perform a dose-response curve for the vehicle alone: Test a range of vehicle concentrations on your cells and assess viability (e.g., using a Trypan Blue exclusion assay or MTT assay) and key functional readouts relevant to your experiment (e.g., basal cell adhesion or migration). 2. Choose the highest non-toxic concentration: Select a vehicle concentration that does not significantly affect the health or behavior of your cells. 3. Ensure consistent preparation: Prepare the vehicle control fresh for each experiment and ensure accurate pipetting to maintain a consistent final concentration.
The vehicle control shows a similar effect to the this compound treated group. 1. The vehicle itself is affecting the pathway of interest. 2. The concentration of this compound is too low to elicit an effect above the vehicle's background effect.1. Lower the vehicle concentration: If possible, reduce the concentration of the vehicle in both the control and experimental groups. This may require preparing a more concentrated stock solution of this compound. 2. Increase this compound concentration: If the vehicle concentration is already optimized, consider performing a dose-response experiment with this compound to find a concentration that shows a clear effect above the vehicle control. 3. Switch vehicles: If DMSO is causing significant issues, and if this compound is soluble in another solvent with fewer biological effects, consider switching. However, this may not always be feasible.
Difficulty in dissolving this compound, leading to inconsistent vehicle effects. This compound may be precipitating out of solution upon dilution into aqueous media.1. Prepare fresh dilutions: Always prepare fresh dilutions of your this compound stock solution in your final medium immediately before use. 2. Vortex thoroughly: Ensure the stock solution is well-mixed before dilution. 3. Check for precipitation: Visually inspect the final diluted solution for any signs of precipitation. If observed, you may need to adjust your dilution strategy or vehicle composition (for in vivo studies).

Experimental Protocols

Protocol 1: Vehicle-Controlled Cell Adhesion Assay

This protocol describes a static cell adhesion assay with an appropriate vehicle control.

  • Plate Coating: Coat 96-well plates with the desired extracellular matrix protein (e.g., collagen) and incubate as required. Block non-specific binding sites.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.

  • Treatment Preparation:

    • This compound Treatment: Prepare the desired final concentration of this compound in serum-free medium. Ensure the final DMSO concentration is at the predetermined non-toxic level (e.g., 0.1%).

    • Vehicle Control: Prepare a solution containing the same final concentration of DMSO in serum-free medium.

    • Untreated Control: Prepare serum-free medium with no additions.

  • Cell Treatment: Incubate the cell suspension with the this compound solution, vehicle control solution, or untreated medium for the desired time.

  • Seeding: Add the treated cell suspensions to the pre-coated wells.

  • Incubation: Incubate the plate to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method (e.g., crystal violet staining and measurement of absorbance).

  • Analysis: Compare the adhesion of this compound-treated cells to both the untreated and vehicle controls.

Protocol 2: Vehicle-Controlled Western Blot for Integrin Signaling

This protocol outlines the steps for analyzing the effect of this compound on integrin signaling pathways, with a proper vehicle control.

  • Cell Culture and Starvation: Culture cells to the desired confluency and then serum-starve them to reduce basal signaling.

  • Treatment:

    • Treat cells with the final concentration of this compound (in medium with a low percentage of serum if required for the experiment).

    • Treat a parallel set of cells with the vehicle control (same concentration of DMSO in the same medium).

    • Include an untreated control group.

  • Stimulation: If the experiment involves stimulation (e.g., plating on an ECM protein to induce integrin signaling), perform this step for a defined period.

  • Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).[4][5]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-FAK, FAK, p-Src, Src).[4][5][6]

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.[4]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from the this compound-treated group to the vehicle control and untreated groups.

Visualizations

Signaling Pathway Diagram

Integrin_Signaling TC_I_15 This compound Integrin Integrin α2β1 TC_I_15->Integrin Inhibits FAK FAK Integrin->FAK Recruits & Activates ECM Collagen ECM->Integrin Activates Src Src FAK->Src Activates Rho_Rac Rho/Rac GTPases FAK->Rho_Rac Activates Src->FAK Src->Rho_Rac Activates Cytoskeleton Actin Cytoskeleton (Adhesion, Migration) Rho_Rac->Cytoskeleton Regulates Vehicle Vehicle (e.g., DMSO) Vehicle->FAK Potential Off-Target Effects Vehicle->Src Potential Off-Target Effects Vehicle->Rho_Rac Potential Off-Target Effects

Caption: Integrin signaling pathway and potential vehicle effects.

Experimental Workflow Diagram

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Cells (Culture, Harvest) Start->Prepare_Cells Prepare_Treatments Prepare Treatments Prepare_Cells->Prepare_Treatments TC_I_15_Group This compound in Vehicle Prepare_Treatments->TC_I_15_Group Vehicle_Control_Group Vehicle Only Prepare_Treatments->Vehicle_Control_Group Untreated_Control_Group Medium Only Prepare_Treatments->Untreated_Control_Group Incubate Incubate Cells with Treatments TC_I_15_Group->Incubate Vehicle_Control_Group->Incubate Untreated_Control_Group->Incubate Assay Perform Assay (Adhesion, Migration, Western Blot, etc.) Incubate->Assay Analyze Analyze Data Assay->Analyze Compare_TC_I_15_vs_Vehicle Compare this compound vs. Vehicle Control Analyze->Compare_TC_I_15_vs_Vehicle Compare_Vehicle_vs_Untreated Compare Vehicle vs. Untreated Control Analyze->Compare_Vehicle_vs_Untreated Conclusion Draw Conclusions Compare_TC_I_15_vs_Vehicle->Conclusion Compare_Vehicle_vs_Untreated->Conclusion

Caption: Workflow for a vehicle-controlled experiment.

References

Technical Support Center: TC-I 15 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the integrin inhibitor, TC-I 15, in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, allosteric small-molecule inhibitor of the collagen-binding integrin α2β1.[1][2] It also demonstrates inhibitory activity against integrins α1β1 and, to a lesser extent, α11β1.[1][3] Its primary mechanism involves inhibiting the adhesion of cells, such as platelets and cancer cells, to collagen.[1] In the context of cancer, this compound has been shown to prevent the formation of a pre-metastatic microenvironment by inhibiting the uptake of extracellular vesicles from cancer-associated fibroblasts (CAFs) by lung fibroblasts.[1]

Q2: What are the primary in vivo applications of this compound?

This compound has been utilized in preclinical in vivo models for two main purposes:

  • Anti-thrombotic Agent: It can prevent ferric chloride-induced clot formation in mice, highlighting its potential in thrombosis research.[2]

  • Anti-metastatic Agent: It has been shown to inhibit lung metastasis in mouse models of salivary gland adenocystic carcinoma by disrupting the formation of the pre-metastatic niche.[1]

Q3: Is this compound specific for integrin α2β1?

No, this compound is not entirely specific. While it is a potent inhibitor of α2β1, it also inhibits α1β1 with similar potency.[3] It shows weak inhibition of α11β1 and no significant effect on α10β1 or α3β1.[3] This cross-reactivity is a critical consideration for in vivo experiments, as off-target effects on α1β1- and α11β1-expressing cells could influence experimental outcomes.[3]

Q4: What are the known pharmacokinetic (PK) and toxicity profiles of this compound?

As of late 2025, detailed in vivo pharmacokinetic parameters (e.g., half-life, Cmax, clearance) and comprehensive toxicity data (e.g., Maximum Tolerated Dose - MTD) for this compound are not extensively reported in publicly available literature. Researchers should consider conducting preliminary dose-finding and toxicity studies in their specific animal models to establish a safe and effective dosing regimen.

Q5: What is the recommended storage for this compound solutions?

For stock solutions, it is recommended to store them at -80°C for up to 6 months. If stored at -20°C, the stability is reduced to approximately one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides for In Vivo Delivery

Issue 1: Poor Solubility and Formulation Challenges

A primary challenge with this compound is its low aqueous solubility. This necessitates the use of organic solvents and surfactants for in vivo formulation, which can introduce their own set of experimental variables and potential toxicities.

Recommended Formulation Protocol:

A commonly used method for preparing an injectable solution of this compound involves a co-solvent system. The following protocol is adapted from supplier recommendations:

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).[2] Ensure the powder is completely dissolved. Gentle warming or vortexing can aid dissolution.

  • Initial Dilution: In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add Surfactant: Add an equal volume of Tween 80 to the DMSO solution and mix thoroughly by vortexing. The ratio of DMSO to Tween 80 should be 1:1.

  • Final Dilution with Saline: Add saline or PBS to the DMSO/Tween 80 mixture to reach the final desired concentration. It is recommended to add the saline dropwise while vortexing to prevent precipitation of the compound. A typical final formulation might contain 5-10% DMSO and 5-10% Tween 80.

  • Final Check: Before administration, visually inspect the solution to ensure it is clear and free of any precipitates.

Troubleshooting Tips:

  • Precipitation upon adding saline: This is a common issue. Try reducing the final concentration of this compound. Alternatively, slightly increasing the proportion of DMSO and/or Tween 80 in the final solution may help, but be mindful of their potential toxicity.

  • Vehicle Control is Crucial: Always include a vehicle control group in your experiment. This group should receive the same formulation (e.g., 10% DMSO, 10% Tween 80 in saline) without this compound. This is essential to distinguish the effects of the compound from the effects of the vehicle itself.

  • Alternative Solvents: One publication mentions the use of NaOH to dissolve this compound, suggesting it may be acidic.[3] This approach may be suitable for certain applications, but the pH of the final solution must be carefully adjusted to a physiological range before in vivo administration.

Issue 2: Off-Target Effects and Data Interpretation

The cross-reactivity of this compound with other collagen-binding integrins can complicate data interpretation.

Strategies to Address Off-Target Effects:

  • Cell Line Characterization: Before in vivo studies, characterize the expression profile of integrins (α1β1, α2β1, α10β1, α11β1) on your target cells and in the tissue of interest. This will help in understanding the potential for off-target engagement.

  • Use of Control Compounds: If available, include a more specific inhibitor for α1β1 (like Obtustatin) as a separate control group to delineate the effects mediated by each integrin.[3]

  • Genetic Knockdown/Knockout Models: The most rigorous approach is to use animal models where the off-target integrins (e.g., α1) have been genetically deleted. This allows for a more definitive assessment of the on-target effects of this compound on α2β1.

Quantitative Data and Experimental Protocols

In Vitro Inhibitory Concentrations (IC₅₀)

The following table summarizes the reported IC₅₀ values for this compound against various integrins and cell lines. This data is useful for dose selection in initial in vitro experiments.

Target IntegrinCell Line/SystemSubstrateIC₅₀ Value (μM)Reference
α2β1C2C12 cellsGFOGER (high-affinity)26.8[1][3]
α2β1C2C12 cellsGLOGEN (low-affinity)0.4[1][3]
α1β1C2C12 cellsGFOGER23.6[1][3]
α1β1C2C12 cellsGLOGEN24.4[1][3]
α11β1C2C12 cellsGFOGER3177[3]
α11β1C2C12 cellsGLOGEN177[3]
α2β1HT1080 cellsGFOGER4.53[3]
Example In Vivo Experimental Protocol

This section provides a detailed methodology from a published study on the use of this compound to inhibit lung metastasis in a mouse model.

Study Objective: To assess the effect of this compound on the formation of a pre-metastatic niche and subsequent lung metastasis.

Animal Model:

  • Species: Mouse (specific strain, e.g., BALB/c nude)

  • Tumor Model: Salivary gland adenocystic carcinoma (SACC) lung metastasis model induced by co-injection of tumor cells and cancer-associated fibroblasts (CAFs).

Dosing and Administration:

  • Dose: 10 μg per mouse.

  • Route of Administration: Intravenous (i.v.) injection.

  • Frequency: Every other day.

  • Duration: Three weeks.

  • Formulation: While not explicitly detailed in the abstract, a formulation similar to the one described in the troubleshooting guide above is likely required.

Experimental Workflow:

  • Establishment of the tumor model by co-injecting SACC cells and CAF-derived extracellular vesicles.

  • Randomization of mice into treatment (this compound) and control (vehicle) groups.

  • Initiation of treatment with this compound or vehicle according to the specified dosing regimen.

  • Monitoring of animal health and tumor progression throughout the study.

  • At the end of the treatment period, sacrifice the animals and harvest lung tissues.

  • Analysis of lung metastasis (e.g., by histological examination, counting metastatic nodules).

  • Assessment of molecular markers in the lung tissue to evaluate the inhibition of the pre-metastatic niche (e.g., p-Smad3, POSTN).

Reference: This protocol is based on the in vivo study described by MedChemExpress, citing work on the role of CAF extracellular vesicles in metastasis.[1]

Visualizations

Integrin α2β1 Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated upon the binding of integrin α2β1 to collagen. This compound acts by allosterically inhibiting this initial binding step.

Integrin_Signaling cluster_membrane Plasma Membrane Integrin Integrin α2β1 FAK FAK Integrin->FAK Src Src Integrin->Src Collagen Collagen (ECM) Collagen->Integrin Binds TCI15 This compound TCI15->Integrin Inhibits FAK->Src Cdc42 Cdc42 Src->Cdc42 MKK3_4 MKK3/4 Cdc42->MKK3_4 p38 p38 MAPK MKK3_4->p38 Gene_Transcription Gene Transcription (e.g., Collagen I) p38->Gene_Transcription

Caption: Downstream signaling of integrin α2β1 and the inhibitory action of this compound.

Logical Workflow for Troubleshooting In Vivo Studies

This diagram outlines a logical approach to troubleshooting common issues encountered during in vivo experiments with this compound.

Caption: A logical workflow for troubleshooting in vivo experiments with this compound.

References

Validation & Comparative

A Comparative Guide to α2β1 Integrin Inhibitors: TC-I 15 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Integrin α2β1, a key receptor for collagen, plays a pivotal role in a multitude of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cancer metastasis. Its significance has made it a compelling target for therapeutic intervention. This guide provides a detailed comparison of TC-I 15, a potent α2β1 inhibitor, with other notable inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection of appropriate pharmacological tools.

Introduction to this compound

This compound is a small molecule, allosteric inhibitor of the collagen-binding integrin α2β1. It has demonstrated potent inhibitory effects on platelet adhesion to collagen under both static and flow conditions and has shown efficacy in preventing thrombosis in preclinical models. Its mechanism involves stabilizing the inactive conformation of the integrin, thereby preventing ligand binding and subsequent downstream signaling.

Quantitative Comparison of α2β1 Integrin Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and other selected α2β1 integrin inhibitors. It is important to note that IC50 values can vary based on the experimental conditions, such as the cell type, substrate, and assay format.

InhibitorTarget(s)Assay SystemSubstrateIC50Selectivity ProfileReference(s)
This compound α2β1 , α1β1, α11β1Human Platelet Adhesion (Static)Type I Collagen12 nMSelective over αvβ3, α5β1, α6β1, αIIbβ3 at >1000 nM. Also inhibits α1β1 and α11β1.
Human Platelet Adhesion (Flow)Type I Collagen715 nM
C2C12-α2β1 Cell AdhesionGFOGER peptide26.8 µM
C2C12-α2β1 Cell AdhesionGLOGEN peptide0.4 µM
Obtustatin α1β1 K562-α1β1 Cell AdhesionType IV Collagen0.8 nMHighly selective for α1β1 over α2β1 and other integrins.
C2C12-α1β1 Cell AdhesionGFOGER peptide0.003 µMFound to be specific for α1β1 in a comparative study with this compound.
BTT-3016 α2β1 CHO-α2β1 Cell AdhesionRat Tail Collagen I~2 µMSpecific over other β1 integrins and leukocyte αLβ2 integrin.
Compound 9 α2β1 Human Platelet AdhesionType I Collagen~27 nMSelective for α2β1 over α1β1, α4β1, and α5β1.
Compound 15 α2β1 Human Platelet Adhesion (Static)Type I Collagen~67 nM
Human Platelet Adhesion (Flow)Fibrillar Collagen3.6 µM

Note: GFOGER is a high-affinity collagen-mimetic peptide for α2β1, while GLOGEN is a lower-affinity peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the action and evaluation of these inhibitors.

alpha2beta1_signaling_pathway cluster_extracellular Extracellular Matrix Collagen Collagen Integrin α2β1 Integrin (Inactive) Collagen->Integrin Binding Integrin_Active α2β1 Integrin (Active) Integrin->Integrin_Active FAK FAK Integrin_Active->FAK Recruitment & Activation Src Src FAK->Src p38_MAPK p38 MAPK FAK->p38_MAPK ERK ERK FAK->ERK PLCg2 PLCγ2 Src->PLCg2 Cytoskeleton Actin Cytoskeleton Rearrangement PLCg2->Cytoskeleton Gene Gene Transcription p38_MAPK->Gene ERK->Gene TCI15 This compound TCI15->Integrin Allosteric Inhibition (Stabilizes Inactive State)

Caption: Simplified α2β1 integrin signaling pathway upon collagen binding.

experimental_workflow cluster_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay cluster_analysis Data Analysis p1 Coat 96-well plate with Collagen Type I p2 Block with BSA p1->p2 a1 Add treated cells to collagen-coated wells p2->a1 c1 Isolate human platelets or culture cells (e.g., C2C12) c2 Label cells with fluorescent dye (e.g., Calcein-AM) c1->c2 c3 Incubate cells with varying concentrations of inhibitor (this compound) c2->c3 c3->a1 a2 Incubate (e.g., 1 hr at 37°C) a1->a2 a3 Wash to remove non-adherent cells a2->a3 d1 Measure fluorescence with a plate reader a3->d1 d2 Calculate % inhibition and determine IC50 d1->d2

Caption: General workflow for an in vitro static cell adhesion assay.

Detailed Experimental Protocols

Static Cell Adhesion Assay

This assay quantifies the ability of an inhibitor to block cell attachment to a collagen-coated surface under static conditions.

Materials:

  • 96-well flat-bottom microtiter plates

  • Collagen Type I (e.g., from rat tail)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cells expressing α2β1 integrin (e.g., human platelets, C2C12-α2 cells)

  • Fluorescent dye (e.g., Calcein-AM)

  • Test inhibitors (e.g., this compound)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Dilute Collagen Type I to 3 µg/mL in PBS.

    • Add 100 µL of the collagen solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Aspirate the collagen solution and wash the wells twice with PBS.

  • Blocking:

    • Add 200 µL of 1% BSA in HBSS to each well to block non-specific binding sites.

    • Incubate for 1 hour at 37°C.

    • Wash the wells three times with HBSS.

  • Cell Preparation and Treatment:

    • Harvest and resuspend cells in serum-free medium.

    • Label the cells by incubating with Calcein-AM (e.g., 2 µM) for 30 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend in assay buffer (e.g., HBSS with 0.1% BSA).

    • Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.

    • Incubate the labeled cells with the inhibitor dilutions for 30-60 minutes at 37°C.

  • Adhesion:

    • Add 100 µL of the cell-inhibitor suspension to each collagen-coated well.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing and Quantification:

    • Gently aspirate the medium from the wells.

    • Wash each well 2-3 times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

    • Add 100 µL of lysis buffer to each well.

    • Measure the fluorescence of the adherent cells using a plate reader (e.g., Excitation/Emission ~485/520 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of adhesion relative to the untreated control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Ferric Chloride (FeCl3)-Induced Thrombosis Model

This murine model is used to evaluate the antithrombotic efficacy of inhibitors in vivo by inducing arterial injury.

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Ferric Chloride (FeCl3) solution (e.g., 10%)

  • Filter paper discs (1-2 mm diameter)

  • Doppler flow probe

  • Test inhibitor (this compound) dissolved in a suitable vehicle

  • Vehicle control (e.g., saline or DMSO solution)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and maintain anesthesia throughout the procedure.

    • Surgically expose the carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow continuously.

  • Inhibitor Administration:

    • Administer the test inhibitor (this compound) or vehicle control to the mouse via a suitable route (e.g., intravenous injection).

    • Allow for a pre-determined circulation time based on the inhibitor's pharmacokinetics.

  • Thrombus Induction:

    • Saturate a small piece of filter paper with the FeCl3 solution.

    • Apply the FeCl3-saturated filter paper directly to the adventitial surface of the exposed carotid artery for approximately 3 minutes. This induces oxidative injury to the vessel wall, triggering thrombus formation.

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Endpoint:

    • Continuously monitor the blood flow in the carotid artery using the Doppler probe.

    • The primary endpoint is the time to complete occlusion of the artery (cessation of blood flow).

    • A pre-defined cut-off time (e.g., 30-60 minutes) is typically set, after which the vessel is considered patent if occlusion does not occur.

  • Data Analysis:

    • Compare the time to occlusion between the inhibitor-treated group and the vehicle-treated group.

    • Statistical analysis (e.g., Kaplan-Meier survival curves and log-rank test) is used to determine the significance of the inhibitor's effect on preventing or delaying thrombotic occlusion.

Conclusion

This compound is a valuable research tool for studying the role of α2β1 integrin. It demonstrates high potency, particularly in static adhesion assays, and proven in vivo antithrombotic activity. However, researchers should be aware of its cross-reactivity with other collagen-binding integrins, namely α1β1 and α11β1, which has been demonstrated in cell-based assays. For studies requiring strict specificity for α1β1, obtustatin remains a superior choice due to its high selectivity. The selection of an appropriate inhibitor ultimately depends on the specific research question, the biological system under investigation, and the required level of selectivity. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of these and other α2β1 integrin inhibitors.

A Comparative Guide to the Validation of TC-I 15's Inhibitory Effect on α2β1 Integrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TC-I 15, a known inhibitor of the α2β1 integrin, with other alternative compounds. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents targeting this specific integrin.

Introduction to α2β1 Integrin Inhibition

Integrin α2β1 is a key cell adhesion receptor that mediates the interaction of cells with collagen and plays a crucial role in various physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis. Consequently, the development of specific inhibitors for α2β1 is of significant interest in both basic research and drug development. This guide focuses on the validation of this compound as an α2β1 inhibitor and compares its performance with other commercially available modulators.

Comparative Analysis of α2β1 Integrin Inhibitors

The following table summarizes the quantitative data for this compound and selected alternative inhibitors of α2β1 and related integrins. This allows for a direct comparison of their potency and selectivity.

InhibitorTarget(s)Reported IC50/EC50Selectivity ProfileMechanism of Action
This compound α2β1, α1β1, α11β1α2β1: IC50 < 30 μM (on GFOGER), IC50 < 1 μM (on GLOGEN)[1][2]; IC50 = 26.8 μM (C2C12 cells on GFOGER), IC50 = 0.4 μM (C2C12 cells on GLOGEN)[3]; IC50 = 12 nM (static platelet adhesion)[4]. α1β1: IC50 = 23.6 μM (on GFOGER), IC50 = 24.4 μM (on GLOGEN)[3]Non-specific, also inhibits α1β1 and weakly α11β1[1][2]. Does not inhibit α10β1[1][2].Allosteric inhibitor; binds to the β1 I-like domain, stabilizing the inactive conformation of the integrin[5].
Obtustatin α1β1IC50 = 0.8 nM (α1β1 binding to type IV collagen)Highly specific for α1β1; does not inhibit α2β1[1][2].Binds to the α1β1 integrin, but not the isolated α1 I-domain.
BTT-3033 α2β1EC50 = 130 nM (CHO-α2wt cell adhesion to collagen I)[1][2][6][7]; IC50 = 29.6 μM (OVCAR3 cells), IC50 = 44 μM (SKOV3 cells)[8].Selective for α2β1 over α3β1, α4β1, α5β1, and αv integrins[1][7].Binds to the α2I domain[1][7].
SMI496 α2β1IC50 ≈ 10 nmol/L (inhibition of platelet association to collagen I)Reported to be highly selective for α2β1 relative to α1β1, α4β1, α5β1, αvβ3, and αIIbβ3.Binds to the β1 I-like domain.

Experimental Protocols

A detailed methodology for a key experiment used to validate the inhibitory effect of these compounds is provided below.

Cell Adhesion Assay

This assay quantifies the ability of an inhibitor to block cell attachment to a specific substrate, in this case, a collagen-derived peptide.

Materials:

  • 96-well flat-bottom microtiter plates

  • Collagen-derived peptides (e.g., GFOGER, GLOGEN) or full-length collagen

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Cell line expressing α2β1 integrin (e.g., C2C12-α2β1, K562-α2, CHO-α2wt)

  • Serum-free cell culture medium

  • Inhibitor stock solutions (e.g., this compound, BTT-3033 in appropriate solvent)

  • Cell labeling dye (e.g., Calcein-AM) or a colorimetric agent for quantification (e.g., crystal violet)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the desired collagen peptide or protein solution (e.g., 10 µg/mL in 0.01 M acetic acid) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block the wells with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature to prevent non-specific cell binding.

    • Wash the wells again with PBS.

  • Cell Preparation:

    • Culture the chosen cell line to 70-80% confluency.

    • Harvest the cells and resuspend them in serum-free medium.

    • If using a fluorescent method, label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

    • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Inhibitor Treatment and Cell Seeding:

    • Prepare serial dilutions of the inhibitor in serum-free medium.

    • Pre-incubate the cells with the different concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 15-30 minutes) at room temperature.

    • Add the cell-inhibitor suspension to the coated wells (e.g., 100 µL/well).

  • Adhesion and Washing:

    • Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C in a cell culture incubator to allow for cell adhesion.

    • Carefully wash the wells multiple times (e.g., 3-5 times) with PBS to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Fluorescence Method: If cells are fluorescently labeled, read the fluorescence intensity of each well using a plate reader.

    • Colorimetric Method (Crystal Violet):

      • Fix the adherent cells with a fixative (e.g., methanol or glutaraldehyde).

      • Stain the fixed cells with a crystal violet solution.

      • Wash away the excess stain with water.

      • Solubilize the stain from the cells using a solubilization buffer (e.g., 10% acetic acid or a detergent-based solution).

      • Read the absorbance of the solubilized stain in a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of adhesion against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the α2β1 Integrin Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling events downstream of α2β1 integrin activation and a typical experimental workflow for evaluating inhibitors.

alpha2beta1_signaling_pathway cluster_membrane Plasma Membrane integrin α2β1 Integrin fak FAK integrin->fak collagen Collagen collagen->integrin src Src fak->src paxillin Paxillin fak->paxillin pi3k PI3K fak->pi3k src->fak activates rho_gtpases Rho GTPases (RhoA, Rac1, Cdc42) src->rho_gtpases mapk_pathway MAPK Pathway (p38, ERK) src->mapk_pathway cell_adhesion Cell Adhesion & Spreading paxillin->cell_adhesion akt Akt pi3k->akt rock ROCK rho_gtpases->rock cytoskeleton Actin Cytoskeleton Rearrangement rock->cytoskeleton gene_expression Gene Expression mapk_pathway->gene_expression cytoskeleton->cell_adhesion cell_migration Cell Migration cytoskeleton->cell_migration

Caption: α2β1 Integrin Signaling Cascade.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_quantification Quantification plate_coating Coat 96-well plate with Collagen/Peptide cell_seeding Seed cells onto coated plate plate_coating->cell_seeding cell_prep Prepare α2β1-expressing cell suspension inhibitor_incubation Pre-incubate cells with inhibitor cell_prep->inhibitor_incubation inhibitor_incubation->cell_seeding adhesion_incubation Incubate for adhesion (30-90 min) cell_seeding->adhesion_incubation washing Wash to remove non-adherent cells adhesion_incubation->washing staining Stain/Lyse adherent cells washing->staining readout Measure fluorescence or absorbance staining->readout analysis Data Analysis (IC50 determination) readout->analysis

Caption: Cell Adhesion Assay Workflow.

Conclusion

The validation of this compound as an inhibitor of α2β1 integrin reveals its potent, albeit non-specific, activity. For researchers requiring selective inhibition of α2β1, compounds like BTT-3033 and SMI496 may represent more suitable alternatives. Conversely, the high specificity of obtustatin for α1β1 makes it an excellent negative control for α2β1-focused studies. The choice of inhibitor should be guided by the specific requirements of the experimental system, including the desired level of selectivity and the cellular context. The provided experimental protocol for cell adhesion assays offers a robust framework for the in-house validation and comparison of these and other potential α2β1 integrin inhibitors.

References

Comparative Analysis of TC-I-15 Cross-Reactivity with β1 Integrins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor TC-I-15's performance, specifically focusing on its cross-reactivity with various β1 integrins. The information presented is supported by experimental data to aid in the critical evaluation of this compound for research and therapeutic development.

Overview of TC-I-15

TC-I-15 is recognized as a potent inhibitor of the α2β1 integrin, playing a role in processes such as platelet adhesion to collagen and thrombus deposition.[1][2][3] Integrins, a diverse family of 24 adhesion receptors, are crucial in numerous pathophysiological cellular processes, making their inhibitors valuable research tools and potential therapeutics.[1][3] Given that multiple integrins share the β1 subunit, understanding the specificity and cross-reactivity of an inhibitor like TC-I-15 is paramount to ensure targeted effects and avoid unintended off-target interactions.

Comparative Binding Affinity and Specificity

Recent studies have revealed that TC-I-15 exhibits a broader specificity than initially reported, demonstrating inhibitory effects on other collagen-binding β1 integrins beyond α2β1. While it shows selectivity over some integrins like αvβ3, α5β1, α6β1, and αIIbβ3 at concentrations over 1000 nM, it notably inhibits α1β1 and, to a lesser extent, α11β1.[1][2]

Quantitative Inhibitory Activity of TC-I-15

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of TC-I-15 against various β1 integrins, as determined by cellular adhesion assays.

Integrin SubtypeLigand/SubstrateIC₅₀ (μM)Reference
α1β1 GFOGER (collagen peptide)23.6[1]
GLOGEN (collagen peptide)24.4[1]
α2β1 GFOGER (collagen peptide)26.8[1][4]
GLOGEN (collagen peptide)0.4[1][4]
α11β1 GFOGER (collagen peptide)3177[1]
GLOGEN (collagen peptide)177[1]
α10β1 GFOGER/GLOGENNo significant inhibition[1]
α3β1 Laminin-511No significant inhibition[1]

Key Observations:

  • TC-I-15 inhibits α1β1 with a potency similar to its inhibition of α2β1 on the high-affinity GFOGER peptide.[1]

  • A significant, 100-fold greater potency is observed for TC-I-15 against α2β1 binding to the lower-affinity GLOGEN peptide, suggesting a competitive mechanism of inhibition.[1][3]

  • Inhibition of α11β1 is weak, requiring much higher concentrations of TC-I-15.[1][3]

  • TC-I-15 does not show significant inhibition of α10β1 or the laminin-binding integrin α3β1.[1]

Mechanism of Action

TC-I-15 is understood to interact primarily with the β1 subunit, which stabilizes the inactive conformation of the integrin heterodimer.[1] This prevents the conformational changes required for high-affinity ligand binding and subsequent "outside-in" signaling cascades that regulate cellular processes like adhesion, migration, and proliferation.

cluster_membrane Cell Membrane Inactive_Integrin Inactive β1 Integrin (α1β1, α2β1) Active_Integrin Active β1 Integrin Inactive_Integrin->Active_Integrin Activation Signaling Downstream Signaling (Adhesion, Migration) Active_Integrin->Signaling Initiates TCI15 TC-I-15 TCI15->Inactive_Integrin Binds and Stabilizes Ligand Collagen (Ligand) Ligand->Inactive_Integrin Binding Blocked Ligand->Active_Integrin Binds Start Start Coat_Plates Coat 96-well plates with Collagen Peptides (GFOGER/GLOGEN) Start->Coat_Plates Block_Plates Block with BSA Coat_Plates->Block_Plates Add_Inhibitor Add TC-I-15 to Wells Block_Plates->Add_Inhibitor Prepare_Inhibitor Prepare TC-I-15 Dose-Response Prepare_Inhibitor->Add_Inhibitor Seed_Cells Seed Cells into Wells Add_Inhibitor->Seed_Cells Prepare_Cells Prepare Transfected C2C12 Cells Prepare_Cells->Seed_Cells Incubate Incubate (1 hr, 37°C) Seed_Cells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Stain Fix and Stain Adherent Cells Wash->Stain Quantify Quantify Adhesion (Absorbance Reading) Stain->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End cluster_inhibited Inhibited by TC-I-15 cluster_not_inhibited Not Significantly Inhibited TCI15 TC-I-15 a2b1 α2β1 (Potent) TCI15->a2b1 a1b1 α1β1 (Potent) TCI15->a1b1 a11b1 α11β1 (Weak) TCI15->a11b1 a10b1 α10β1 TCI15->a10b1 a3b1 α3β1 TCI15->a3b1 other_b1 Other β1 Integrins (e.g., α5β1, α6β1) TCI15->other_b1

References

The Superior Specificity of Obtustatin as an α1β1 Integrin Inhibitor Over TC-I 15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, cancer biology, and drug development, the precise control of experimental variables is paramount. When studying the role of α1β1 integrin, a key receptor in angiogenesis and tumor progression, the choice of a specific inhibitor is critical. This guide provides a comprehensive comparison of Obtustatin and TC-I 15, demonstrating the superior specificity of Obtustatin as a research tool for delineating the functions of α1β1 integrin.

Obtustatin, a 41-amino acid disintegrin from the venom of the Vipera lebetina obtusa viper, has emerged as a highly potent and selective inhibitor of α1β1 integrin.[1][2][3][4] In contrast, this compound, a small molecule inhibitor initially characterized as an α2β1 inhibitor, exhibits significant cross-reactivity, notably inhibiting α1β1 and α11β1 integrins as well.[5][6][7] This lack of specificity can confound experimental results, making Obtustatin the more reliable control for studies focused on α1β1 integrin.

Performance Comparison: Obtustatin vs. This compound

Experimental data clearly illustrates the difference in specificity between Obtustatin and this compound. The following tables summarize the inhibitory concentrations (IC50) of both compounds against various integrins in cell adhesion assays.

Obtustatin: Inhibitory Activity (IC50)
Integrin Target IC50 (nM)
α1β1 (binding to Collagen IV)0.8[5]
α2β1No significant inhibition[1][4]
αIIbβ3, αvβ3, α4β1, α5β1, α6β1, α9β1, α4β7No significant inhibition[1]
This compound: Inhibitory Activity (IC50)
Integrin Target Substrate IC50 (μM)
α1β1GFOGER23.6[6][7]
GLOGEN24.4[6][7]
α2β1GFOGER26.8[6][7]
GLOGEN0.4[6][7]
α11β1GFOGER3177[6]
GLOGEN177[6]
α10β1No significant inhibition[5]

The data unequivocally shows that Obtustatin is a potent and highly specific inhibitor of α1β1 integrin, with an IC50 in the nanomolar range and no reported off-target effects on other tested integrins.[1][2][4][5] Conversely, this compound inhibits α1β1 and α2β1 with similar potency and also affects α11β1 at higher concentrations, making it unsuitable for experiments where the specific role of α1β1 needs to be isolated.[5][6]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Cell Adhesion Assay

This protocol is used to determine the inhibitory effect of Obtustatin and this compound on the adhesion of cells expressing specific integrins to a collagen-derived substrate.

Materials:

  • 96-well Immulon 2HB plates

  • Collagen-mimetic peptides (e.g., GFOGER, GLOGEN)

  • Bovine Serum Albumin (BSA)

  • C2C12 cells stably transfected to express a single collagen-binding integrin (α1β1, α2β1, α10β1, or α11β1)

  • Obtustatin and this compound

  • Calcein-AM fluorescent dye

  • Tris-buffered saline (TBS)

  • Lysis buffer (e.g., 0.5% Triton X-100)

Procedure:

  • Coat the 96-well plates with 10 µg/mL of collagen-mimetic peptide in 0.01 M acetic acid overnight at 4°C.

  • Wash the wells three times with TBS.

  • Block the wells with 3% BSA in TBS for 1 hour at room temperature.

  • Label the transfected C2C12 cells with Calcein-AM.

  • Resuspend the cells in serum-free DMEM.

  • Pre-incubate the cells with varying concentrations of Obtustatin or this compound for 15 minutes at room temperature.

  • Add 100 µL of the cell suspension to each well and incubate for 90 minutes at 37°C.

  • Wash the wells gently with TBS to remove non-adherent cells.

  • Lyse the remaining adherent cells with lysis buffer.

  • Measure the fluorescence of the lysate using a fluorescence plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.[6]

In Vivo Angiogenesis Assay (Chicken Chorioallantoic Membrane - CAM Assay)

This in vivo assay assesses the anti-angiogenic potential of the inhibitors.

Materials:

  • Fertilized chicken eggs

  • Basic fibroblast growth factor (bFGF)

  • Obtustatin

  • Silicone rings (3 mm)

  • Stereomicroscope

Procedure:

  • Incubate fertilized chicken eggs for 10 days.

  • Create a small window in the shell to expose the chorioallantoic membrane (CAM).

  • Place a silicone ring on the CAM.

  • Apply bFGF (e.g., 400 ng/egg) to a sterile disc and place it inside the ring to induce angiogenesis.[8]

  • In the experimental group, co-administer Obtustatin (e.g., 90 µM) with the bFGF.[8]

  • Seal the window and incubate the eggs for an additional 72 hours.

  • Quantify the number of new blood vessels growing towards the ring under a stereomicroscope.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

alpha1beta1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen a1b1 α1β1 Integrin Collagen->a1b1 Binds FAK FAK a1b1->FAK Activates Obtustatin Obtustatin Obtustatin->a1b1 Inhibits TC-I-15 TC-I-15 TC-I-15->a1b1 Inhibits Src Src FAK->Src PI3K PI3K FAK->PI3K Shc Shc Src->Shc Grb2_SOS Grb2/SOS Shc->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf_MEK_ERK Raf/MEK/ERK (MAPK Pathway) Ras->Raf_MEK_ERK Proliferation Proliferation Raf_MEK_ERK->Proliferation Migration Migration Raf_MEK_ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: α1β1 Integrin Signaling Pathway and Inhibition.

experimental_workflow cluster_invitro In Vitro: Cell Adhesion Assay cluster_invivo In Vivo: CAM Angiogenesis Assay Coat_Plate Coat 96-well plate with Collagen Peptide Block Block with BSA Coat_Plate->Block Add_Cells Add transfected cells with inhibitor (Obtustatin or TC-I-15) Block->Add_Cells Incubate_Wash Incubate and Wash Add_Cells->Incubate_Wash Quantify Quantify Adhesion (Fluorescence) Incubate_Wash->Quantify end Quantify->end Prepare_Eggs Prepare 10-day fertilized eggs Induce_Angiogenesis Induce angiogenesis with bFGF Prepare_Eggs->Induce_Angiogenesis Apply_Inhibitor Apply Obtustatin Induce_Angiogenesis->Apply_Inhibitor Incubate Incubate for 72h Apply_Inhibitor->Incubate Analyze Analyze vessel growth Incubate->Analyze Analyze->end start start->Coat_Plate start->Prepare_Eggs

Caption: Experimental workflows for inhibitor comparison.

Conclusion

The experimental evidence strongly supports the use of Obtustatin as a specific and potent inhibitor of α1β1 integrin. Its high selectivity makes it an invaluable tool for accurately dissecting the role of α1β1 in various biological processes, including angiogenesis, cell proliferation, and migration. In contrast, the off-target effects of this compound on other collagen-binding integrins necessitate cautious interpretation of data and limit its utility as a specific α1β1 inhibitor. For researchers aiming for rigorous and unambiguous results in their α1β1 integrin studies, Obtustatin is the demonstrably superior control.

References

A Comparative Analysis of the Small Molecule Inhibitor TC-I 15 and Monoclonal Antibodies in Targeting Integrin-Mediated Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly in oncology and inflammatory diseases, the inhibition of integrin-mediated cell adhesion and signaling presents a compelling strategy. Integrins, a family of transmembrane receptors, are pivotal in cell-matrix and cell-cell interactions, influencing cell proliferation, migration, and survival. This guide provides a comparative analysis of two distinct modalities for targeting these pathways: TC-I 15, a small molecule inhibitor, and function-blocking monoclonal antibodies, with a focus on those targeting the α2β1 and β1 integrin subunits. This comparison is supported by experimental data to aid researchers in selecting the appropriate tools for their specific research needs.

At a Glance: this compound vs. Monoclonal Antibody Inhibitors

FeatureThis compoundMonoclonal Antibody Inhibitors (e.g., anti-β1/α2β1)
Molecular Nature Small MoleculeLarge Protein (Antibody)
Primary Target Allosteric site on collagen-binding integrins (α2β1, α1β1, α11β1)Specific epitopes on integrin subunits (e.g., β1, α2β1)
Specificity Cross-reactive with multiple collagen-binding integrinsGenerally high specificity for the target epitope
Mechanism of Action Allosteric inhibition of collagen bindingOrthosteric or allosteric blockade of ligand binding
Cell Permeability Potentially cell-permeableGenerally not cell-permeable
In Vivo Administration Intravenous injection mentioned in preclinical models[1]Typically intravenous or subcutaneous injection
Key Applications Inhibition of cancer metastasis, anti-thrombotic researchCancer therapy (inhibition of tumor growth and metastasis), autoimmune diseases[2][3]

Quantitative Performance Analysis

The following tables summarize the available quantitative data for this compound and a representative function-blocking anti-integrin α2β1 monoclonal antibody, BHA2.1. Direct head-to-head comparative studies are limited; therefore, data is compiled from independent reports.

Table 1: In Vitro Inhibitory Activity of this compound on Cell Adhesion

Cell LineIntegrin TargetSubstrateIC50 (µM)Reference
C2C12α2β1GFOGER26.8[1]
C2C12α2β1GLOGEN0.4[1]
C2C12α1β1GFOGER23.6[1]
C2C12α1β1GLOGEN24.4[1]
HT1080α2β1GFOGER4.53[1]

GFOGER and GLOGEN are collagen-mimetic peptides.

Table 2: In Vitro Inhibitory Activity of Anti-Integrin α2β1 Monoclonal Antibody (Clone: BHA2.1)

Cell TypeIntegrin TargetSubstrateEffective Concentration for Complete InhibitionReference
Not SpecifiedVLA-2 (α2β1)Collagen and Laminin10 µg/mL (~66.7 nM)

Calculation: Assuming a standard IgG molecular weight of ~150 kDa.

Mechanism of Action and Signaling Pathways

This compound is an allosteric inhibitor of collagen-binding integrins.[1] It binds to a site distinct from the ligand-binding domain, inducing a conformational change that reduces the integrin's affinity for collagen. This mechanism has been shown to inhibit the adhesion of cancer-associated fibroblast (CAF) extracellular vesicles to lung fibroblasts, thereby preventing the formation of a pre-metastatic niche.[1]

Monoclonal antibodies, in contrast, typically function as direct antagonists, binding to the extracellular domain of the integrin subunit to sterically hinder ligand binding or to lock the integrin in an inactive conformation.[2] Both types of inhibitors ultimately disrupt the downstream signaling cascades that promote cell survival, proliferation, and migration.

cluster_inhibitors Inhibitory Mechanisms cluster_pathway Integrin Signaling Cascade TCI15 This compound (Small Molecule) Integrin Integrin α2β1 TCI15->Integrin Allosteric Inhibition mAb Monoclonal Antibody mAb->Integrin Direct Blockade FAK FAK Integrin->FAK ECM Collagen (ECM) ECM->Integrin Activation Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK/ERK Src->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Migration Cell Migration & Invasion MAPK->Migration

Figure 1. Simplified signaling pathway of integrin α2β1 and points of inhibition.

Experimental Protocols

Cell Adhesion Assay

This protocol is a representative method for quantifying the inhibitory effects of compounds like this compound or monoclonal antibodies on cell adhesion.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix (ECM) protein (e.g., collagen type I) or collagen-mimetic peptides (e.g., GFOGER)

  • Bovine Serum Albumin (BSA) for blocking

  • Cell line of interest (e.g., HT1080 fibrosarcoma cells)

  • Test inhibitors (this compound or monoclonal antibody) at various concentrations

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS)

  • Plate reader

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with ECM protein/peptide solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Harvest cells and resuspend in serum-free medium to a concentration of 1 x 10^5 cells/mL.

  • Inhibitor Treatment: Pre-incubate the cell suspension with varying concentrations of the inhibitor (this compound or monoclonal antibody) for 30 minutes at 37°C.

  • Cell Seeding: Add 100 µL of the cell/inhibitor suspension to each coated well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with methanol for 10 minutes, then stain with Crystal Violet solution for 20 minutes.

  • Quantification: Wash away excess stain with water and allow the plate to dry. Solubilize the stain with 100 µL of solubilization buffer per well. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of adhesion for each inhibitor concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Start Start Coat Coat Plate with ECM/Peptide Start->Coat Block Block with BSA Coat->Block PrepareCells Prepare Cell Suspension Block->PrepareCells Inhibit Pre-incubate Cells with Inhibitor PrepareCells->Inhibit Seed Seed Cells onto Plate Inhibit->Seed Incubate Incubate (1-2h) Seed->Incubate Wash Wash Non-adherent Cells Incubate->Wash Stain Fix and Stain Adherent Cells Wash->Stain Quantify Solubilize and Read Absorbance Stain->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Figure 2. Workflow for a typical cell adhesion assay.

In Vivo Metastasis Model

This protocol outlines a general procedure for evaluating the efficacy of inhibitors on cancer metastasis in a murine model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line capable of metastasis (e.g., human salivary adenoid cystic carcinoma cells for this compound studies[1])

  • Test inhibitor (this compound or monoclonal antibody) formulated for in vivo administration

  • Vehicle control

  • Anesthesia

  • Surgical and injection equipment

  • Imaging system (e.g., for bioluminescence or fluorescence) or histology equipment

Procedure:

  • Tumor Cell Implantation: Surgically implant or inject cancer cells into the primary site (e.g., orthotopically) of the mice. For some studies, cells are injected intravenously to model the circulation and seeding phases of metastasis.

  • Tumor Growth: Allow the primary tumor to establish and grow to a palpable size.

  • Treatment Administration: Randomize mice into treatment and control groups. Administer the inhibitor (e.g., this compound via intravenous injection, 10 µg every other day[1]) or vehicle control according to the predetermined dosing schedule and route.

  • Monitoring: Monitor tumor growth (e.g., with calipers) and the general health of the mice throughout the study.

  • Metastasis Assessment: At the end of the study, euthanize the mice and harvest organs of interest (e.g., lungs, liver). Metastatic burden can be quantified by:

    • Counting visible surface nodules.

    • Histological analysis of tissue sections.

    • Ex vivo imaging if fluorescently or bioluminescently labeled cells were used.

  • Data Analysis: Statistically compare the number and/or size of metastatic lesions between the treated and control groups.

Concluding Remarks

Both this compound and monoclonal antibodies represent valuable tools for inhibiting integrin function. The choice between them will depend on the specific experimental goals.

This compound offers the advantage of being a small molecule, which may allow for cell permeability and potentially different pharmacokinetic properties. Its broader specificity for multiple collagen-binding integrins could be beneficial in contexts where targeting a family of related receptors is desirable.[1] However, this same feature may lead to off-target effects in complex biological systems where specific inhibition of a single integrin is required.

Monoclonal antibodies provide high specificity for their target epitope, minimizing the likelihood of off-target effects on other integrins. This makes them ideal for dissecting the role of a particular integrin in a biological process. A vast array of well-characterized anti-integrin antibodies are commercially available, and many have been validated for in vivo use. However, their large size generally precludes them from entering cells, limiting their action to extracellular targets.

For researchers investigating the role of collagen-binding integrins in cancer metastasis and thrombosis, this compound is a potent tool. For studies requiring the specific inhibition of a single integrin subunit to elucidate its precise function, a highly specific monoclonal antibody would be the more appropriate choice. Future head-to-head studies in identical experimental systems will be invaluable for a more direct comparison of the efficacy of these two classes of inhibitors.

References

Unveiling the Allosteric Inhibition of Integrin α2β1 by TC-I 15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TC-I 15, an allosteric inhibitor of the integrin α2β1, with other relevant inhibitors. We delve into its mechanism of action, present supporting experimental data, and provide detailed protocols for key experiments to facilitate reproducible research.

Mechanism of Action: Allosteric Inhibition of Integrin α2β1

This compound is a small molecule that functions as a potent and selective allosteric inhibitor of integrin α2β1.[1][2] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The α2β1 integrin, a key receptor for collagen, plays a crucial role in various physiological and pathological processes, including hemostasis, thrombosis, and cancer metastasis.

Unlike competitive inhibitors that bind directly to the ligand-binding site (the metal ion-dependent adhesion site, MIDAS, in the α2 I-domain), this compound binds to an allosteric site on the β1 subunit's I-like domain.[3] This binding event locks the integrin in an inactive, low-affinity conformation, thereby preventing its interaction with collagen and subsequent downstream signaling. This allosteric mechanism offers the potential for high specificity and reduced off-target effects compared to orthosteric inhibitors.

Comparative Performance: this compound vs. Alternative Inhibitors

To objectively evaluate the performance of this compound, we compare it with two other well-characterized integrin inhibitors: obtustatin, a specific inhibitor of integrin α1β1, and rhodocetin, another allosteric inhibitor of α2β1.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against different integrin subtypes, providing a clear comparison of their potency and selectivity.

InhibitorTarget IntegrinLigand/SubstrateCell LineIC50Reference
This compound α2β1GFOGER (collagen peptide)C2C1226.8 µM[2]
α2β1GLOGEN (collagen peptide)C2C120.4 µM[2]
α1β1GFOGER (collagen peptide)C2C1223.6 µM[2]
α11β1GFOGER (collagen peptide)C2C12Weak inhibition[4]
Obtustatin α1β1Collagen IVK562Potent and selective[4]
α2β1Collagen-No inhibition[4]
Rhodocetin α2β1CollagenVariousPotent inhibition[5][6]

Note: GFOGER and GLOGEN are synthetic collagen-mimetic peptides. C2C12 and K562 are cell lines used in the adhesion assays.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, we provide the following diagrams generated using the DOT language.

Allosteric_Inhibition_Mechanism cluster_integrin Integrin α2β1 α2_subunit α2 Subunit (with I-domain and MIDAS) β1_subunit β1 Subunit (with I-like domain) Inactive_Conformation Inactive Conformation (Low Affinity) β1_subunit->Inactive_Conformation Induces Collagen Collagen Collagen->α2_subunit Binds to MIDAS (Active State) TC_I_15 TC_I_15 TC_I_15->β1_subunit Binds to Allosteric Site No_Adhesion Inhibition of Cell Adhesion Inactive_Conformation->No_Adhesion

Allosteric Inhibition of Integrin α2β1 by this compound.

The diagram above illustrates how this compound binds to the β1 subunit of integrin α2β1, inducing a conformational change that prevents collagen from binding to the α2 subunit's active site (MIDAS), thus inhibiting cell adhesion.

Cell_Adhesion_Assay_Workflow Start Coat_Plate 1. Coat 96-well plate with collagen or collagen peptides Start->Coat_Plate Block_Plate 2. Block non-specific binding sites with BSA Coat_Plate->Block_Plate Seed_Cells 3. Seed cells expressing integrin α2β1 Block_Plate->Seed_Cells Add_Inhibitor 4. Add this compound or alternative inhibitor at varying concentrations Seed_Cells->Add_Inhibitor Incubate 5. Incubate to allow cell adhesion Add_Inhibitor->Incubate Wash 6. Wash to remove non-adherent cells Incubate->Wash Quantify 7. Quantify adherent cells (e.g., crystal violet staining, fluorescence) Wash->Quantify Analyze 8. Determine IC50 values Quantify->Analyze End Analyze->End

General Workflow for a Cell Adhesion Assay.

This workflow outlines the key steps involved in a typical cell adhesion assay used to evaluate the efficacy of integrin inhibitors like this compound.

Experimental Protocols

Cell Adhesion Assay

This protocol is adapted from studies evaluating this compound and is suitable for determining the IC50 of inhibitors of integrin-mediated cell adhesion.

Materials:

  • 96-well, flat-bottom microplates

  • Collagen type I or collagen-mimetic peptides (e.g., GFOGER)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell line expressing integrin α2β1 (e.g., C2C12, HT1080)

  • This compound and other inhibitors of interest

  • Crystal Violet solution

  • Sorenson's buffer (0.1 M sodium citrate, 50% ethanol)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of collagen solution (10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells three times with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at room temperature.

  • Cell Seeding: Wash the wells again with PBS. Harvest and resuspend cells in serum-free media to a concentration of 2 x 10^5 cells/mL.

  • Inhibitor Addition: Add 50 µL of varying concentrations of the inhibitor (e.g., this compound) to the designated wells. Include a vehicle control (e.g., DMSO).

  • Cell Addition: Add 50 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining: Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.

  • Washing: Wash the wells thoroughly with water.

  • Elution: Add 100 µL of Sorenson's buffer to each well to solubilize the stain.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell adhesion for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Competitive Radioligand Binding Assay to Confirm Allosteric Inhibition

This assay can be used to demonstrate that an inhibitor does not compete with the natural ligand for binding to the active site, confirming an allosteric mechanism.

Materials:

  • Membrane preparations from cells expressing high levels of integrin α2β1

  • Radiolabeled collagen or a radiolabeled competitive antagonist that binds to the MIDAS site (e.g., [3H]-labeled antagonist)

  • This compound or other test compounds

  • Scintillation fluid and counter

Procedure:

  • Incubation: In a microcentrifuge tube, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitive ligand (positive control) or the allosteric inhibitor (e.g., this compound).

  • Equilibration: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor. A competitive inhibitor will displace the radioligand, resulting in a sigmoidal dose-response curve from which a Ki can be calculated. An allosteric inhibitor that does not bind to the same site as the radioligand will not displace it, resulting in a flat line at or near 100% binding.

Conclusion

This compound is a valuable tool for studying the role of integrin α2β1 in various biological processes. Its allosteric mechanism of inhibition provides a high degree of selectivity, which is advantageous for both basic research and therapeutic development. This guide provides the necessary information and protocols to effectively utilize and compare this compound with other integrin inhibitors. The provided data and experimental workflows will aid researchers in designing and interpreting their experiments, ultimately contributing to a deeper understanding of integrin biology and the development of novel therapeutics.

References

literature review comparing TC-I 15 and other anti-platelet agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational anti-platelet agent TC-I 15 with established anti-platelet therapies. By examining their distinct mechanisms of action, in vitro potency, and performance in preclinical models, this document serves as a resource for researchers exploring novel pathways for antithrombotic drug development.

Introduction to Anti-platelet Mechanisms

Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Vascular injury exposes subendothelial matrix proteins, primarily collagen, which initiates platelet adhesion. This is followed by platelet activation and the release of agonists like adenosine diphosphate (ADP) and thromboxane A2 (TXA2), which recruit more platelets to form a stable thrombus.

Standard anti-platelet agents target these activation and aggregation pathways. This compound, however, represents a different strategy by focusing on the initial adhesion step.

  • This compound: An allosteric inhibitor of integrin α2β1, a primary receptor for collagen on the platelet surface. By blocking this interaction, this compound prevents the initial adhesion of platelets to exposed collagen.[1][2]

  • Aspirin: An irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme, blocking the synthesis of thromboxane A2, a potent platelet agonist.

  • Clopidogrel: An irreversible antagonist of the P2Y12 receptor on platelets, preventing ADP from binding and inducing platelet aggregation.[3]

  • Glycoprotein IIb/IIIa (GPIIb/IIIa) Inhibitors (e.g., Abciximab): These agents block the final common pathway of platelet aggregation by preventing fibrinogen from binding to the activated GPIIb/IIIa receptor complex.[3]

The following diagram illustrates these distinct points of intervention in the thrombotic cascade.

G cluster_vessel Vessel Injury cluster_platelet Platelet cluster_agonists Soluble Agonists Collagen Subendothelial Collagen Exposed Adhesion Platelet Adhesion Collagen->Adhesion Platelet Resting Platelet Platelet->Adhesion Activation Platelet Activation Adhesion->Activation Aggregation Platelet Aggregation Activation->Aggregation TXA2 Thromboxane A2 (TXA2) Activation->TXA2 ADP ADP Activation->ADP Thrombus Thrombus Formation Aggregation->Thrombus TXA2->Activation ADP->Activation TCI15 This compound (Integrin α2β1 Inhibitor) TCI15->Adhesion Inhibits Aspirin Aspirin (COX-1 Inhibitor) Aspirin->TXA2 Inhibits Synthesis Clopidogrel Clopidogrel (P2Y12 Antagonist) Clopidogrel->ADP Blocks Receptor GPIIbIIIa GPIIb/IIIa Inhibitors GPIIbIIIa->Aggregation Inhibits

Caption: Mechanisms of action for different anti-platelet agents.

Quantitative In Vitro Efficacy

Direct comparative studies between this compound and standard anti-platelet agents are limited in published literature. The following tables summarize available quantitative data for each agent class from separate studies.

Table 1: In Vitro Potency of this compound

This compound is a potent inhibitor of integrin α2β1-mediated platelet adhesion to type I collagen, with IC50 values of 12 nM under static conditions and 715 nM under flow.[4][5] However, it also shows activity against other collagen-binding integrins, which should be considered in cellular environments where multiple integrins are present.[2]

Target IntegrinCell Type / Assay ConditionSubstrateIC50 Value (µM)Reference
α2β1 Human Platelets (static)Type I Collagen0.012[4][5]
α2β1 Human Platelets (flow)Type I Collagen0.715[4][5]
α2β1 C2C12 cellsGFOGER peptide26.8[1][2]
α2β1 C2C12 cellsGLOGEN peptide0.4[1][2]
α1β1 C2C12 cellsGFOGER peptide23.6[1][2]
α11β1 C2C12 cellsGFOGER peptideWeak Inhibition[2]

GFOGER and GLOGEN are synthetic collagen-mimetic peptides.

Table 2: In Vitro Efficacy of Aspirin and Clopidogrel

The efficacy of aspirin and clopidogrel is typically measured by their ability to inhibit platelet aggregation in response to specific agonists in Light Transmission Aggregometry (LTA).

AgentAgonistTypical Inhibition of Platelet AggregationReference
Aspirin Arachidonic Acid (AA)>95%[6]
Aspirin ADPDose-dependent, partial inhibition[7]
Aspirin CollagenDose-dependent, partial inhibition[7]
Clopidogrel ADP (5 µM)~50-60%[8]
Clopidogrel Arachidonic Acid (AA)No significant inhibition[6]
Aspirin + Clopidogrel ADP (5 µM)~60-70%[8]
Aspirin + Clopidogrel CollagenSynergistic, significant inhibition vs. monotherapy[8]

In Vivo Preclinical Models

The ferric chloride-induced thrombosis model is a standard method for evaluating the efficacy of antithrombotic agents in vivo. It involves applying an oxidant to the exterior of an artery, which induces endothelial damage and subsequent thrombus formation.

In Vivo Efficacy of this compound

In a murine model, this compound was shown to be active in vivo, effectively preventing ferric chloride-induced clot formation.[4][5] This demonstrates that inhibiting the initial platelet-collagen adhesion step is a viable strategy for preventing pathological thrombus formation.

Comparative In Vivo Data (Conceptual)

While direct comparative studies are unavailable, established agents show efficacy in similar models. For instance, P2Y12 inhibitors and aspirin have been extensively documented to delay or prevent vessel occlusion in this model. A key differentiator for an agent like this compound would be its effect on bleeding time. Potent inhibitors of platelet aggregation (like GPIIb/IIIa inhibitors) are often associated with a significant increase in bleeding risk.[3] The therapeutic potential of an α2β1 inhibitor would depend on its ability to prevent thrombosis while having a more favorable bleeding profile.

Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function by measuring the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[9]

Protocol Steps:

  • Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio). Avoid hemolysis. Process samples within 4 hours.[10][11]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 8-10 minutes) at room temperature to pellet red and white blood cells, leaving platelet-rich plasma (PRP) as the supernatant.[12]

  • PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components, including platelets.

  • Assay Setup:

    • Place a cuvette with PRP and a stir bar into the aggregometer at 37°C.

    • Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with the PPP sample.[13]

  • Measurement:

    • Add a specific platelet agonist (e.g., ADP, collagen, arachidonic acid) to the PRP cuvette.

    • The instrument records the change in light transmission over time (typically 5-10 minutes) as platelets aggregate, generating an aggregation curve.

  • Drug Testing: To test an inhibitor, pre-incubate the PRP with the compound for a specified time before adding the agonist. The reduction in maximal aggregation compared to a vehicle control is calculated.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay A 1. Collect Whole Blood (3.2% Sodium Citrate) B 2. Centrifuge at Low Speed (200 x g, 10 min) A->B D 4. Centrifuge at High Speed (2000 x g, 15 min) A->D C 3. Isolate Platelet-Rich Plasma (PRP) B->C F 6. Place PRP in Aggregometer (37°C) C->F E 5. Isolate Platelet-Poor Plasma (PPP) D->E G 7. Calibrate Instrument (0% = PRP, 100% = PPP) E->G F->G H 8. Add Agonist (e.g., ADP, Collagen) G->H I 9. Record Light Transmission (Aggregation %) H->I

Caption: Experimental workflow for Light Transmission Aggregometry.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model assesses the in vivo effect of antithrombotic compounds by inducing an oxidative injury to a mouse carotid artery.

Protocol Steps:

  • Anesthesia and Surgical Exposure: Anesthetize the mouse (e.g., via intraperitoneal injection of tribromoethanol). Make a midline cervical incision and carefully dissect the surrounding tissue to expose the common carotid artery.[1]

  • Baseline Blood Flow: Place a Doppler ultrasound flow probe around the artery to measure baseline blood flow.

  • Vessel Injury:

    • Isolate the artery from surrounding tissue by placing a small piece of plastic underneath it.[4]

    • Saturate a small piece of filter paper (e.g., 1x2 mm) with a ferric chloride solution (e.g., 4-10% w/v).

    • Apply the FeCl₃-soaked filter paper directly to the adventitial surface of the carotid artery for a fixed time (e.g., 3 minutes).[4][14]

  • Thrombus Monitoring: Remove the filter paper and rinse the area with saline. Continuously monitor blood flow using the Doppler probe for a set period (e.g., 30 minutes).

  • Endpoint Measurement: The primary endpoint is the time to vessel occlusion, defined as the time from FeCl₃ application until blood flow ceases (or drops below a predefined threshold). Longer occlusion times indicate effective antithrombotic activity.

  • Drug Testing: Test compounds are typically administered (e.g., intravenously or orally) at a specific time point before the FeCl₃ injury is induced.

Conclusion

This compound is an investigational anti-platelet agent that targets a novel mechanism: the initial adhesion of platelets to collagen via integrin α2β1. This contrasts with standard therapies like aspirin and clopidogrel, which inhibit downstream platelet activation and aggregation pathways. In vitro data demonstrates that this compound is a potent inhibitor of α2β1, and preclinical in vivo models confirm its antithrombotic efficacy.

While its selectivity profile shows some cross-reactivity with other integrins, its unique mechanism of action presents a promising avenue for research. Future studies directly comparing the efficacy and bleeding risk of this compound against standard-of-care agents will be crucial in determining its potential therapeutic value in the landscape of antithrombotic medicine.

References

Safety Operating Guide

Navigating the Disposal of TC-I 15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding TC-I 15: Key Chemical Data

A thorough understanding of a compound's properties is the foundation of safe handling and disposal. The following table summarizes the key quantitative data for this compound.[1]

PropertyValue
Molecular Weight520.62 g/mol
FormulaC₂₃H₂₈N₄O₆S₂
Purity≥98%
SolubilitySoluble to 100 mM in DMSO
Storage Temperature-20°C
CAS Number916734-43-5

Experimental Protocols: General Principles of Chemical Waste Disposal

The disposal of any chemical, including this compound, should adhere to established laboratory safety protocols and local regulations. The following principles, drawn from general laboratory chemical waste management guidelines, should be strictly followed.[4][5][6][7]

1. Waste Minimization: The most effective disposal strategy begins with minimizing waste generation.[4][7]

  • Source Reduction: Order only the quantity of this compound required for your experiments.[4]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[4]

  • Inventory Management: Maintain a clear inventory of all chemicals, including this compound, to avoid unnecessary purchases.[4]

2. Proper Containment and Storage:

  • Container Selection: Use appropriate, clearly labeled, and leak-proof containers for this compound waste. Plastic is often preferred for chemical waste storage.[4][5] The container must be compatible with the chemical and have a secure screw cap.[5]

  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and any known hazard information.[4]

  • Segregation: Store this compound waste separately from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]

  • Satellite Accumulation Area (SAA): Store chemical waste in a designated SAA that is at or near the point of generation.[4][5] These areas should be inspected weekly for any signs of leakage.[5]

3. Disposal Procedures: Given the lack of specific data on the ecotoxicity or reactivity of this compound, it should be treated as hazardous chemical waste.

  • Do Not Drain Dispose: Hazardous chemicals should never be poured down the drain.[4][6] Only certain non-hazardous, water-soluble materials may be eligible for drain disposal after verification with local regulations and environmental health and safety (EHS) offices.[6][8][9]

  • Do Not Trash Dispose: Chemicals should not be disposed of in the regular trash unless they are confirmed to be non-hazardous.[6]

  • Contact Environmental Health and Safety (EHS): The primary and mandatory step for disposing of this compound waste is to contact your institution's EHS office.[4] They are responsible for the proper collection, handling, and disposal of chemical waste in accordance with all applicable federal, state, and local regulations.[4]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the decision-making process and necessary actions.

TC_I_15_Disposal_Workflow cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated minimize Practice Waste Minimization start->minimize container Select Appropriate & Labeled Container minimize->container segregate Segregate from Incompatible Waste container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup saa->contact_ehs end_disposal End: Professional Disposal by EHS contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding your commitment to environmental stewardship.

References

Safeguarding Your Research: A Guide to Handling TC-I 15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like TC-I 15, an allosteric collagen-binding integrin α2β1 inhibitor.[1][2] While a comprehensive Material Safety Data Sheet (MSDS) with specific quantitative exposure limits for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling potent research chemicals.

Personal Protective Equipment (PPE)

When handling this compound, a risk-based approach to selecting Personal Protective Equipment (PPE) is crucial. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Weighing and preparing stock solutions (solid form) - Disposable nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields or chemical splash goggles - Face shield if there is a risk of splashing - N95 respirator or higher to prevent inhalation of fine particles
Handling stock solutions (in DMSO) - Disposable nitrile gloves - Laboratory coat - Safety glasses with side shields or chemical splash goggles
Cell culture and in-vitro experiments - Disposable nitrile gloves - Laboratory coat - Safety glasses
Animal studies (in-vivo) - Disposable nitrile gloves - Laboratory coat or disposable gown - Safety glasses - Appropriate respiratory protection based on the route of administration and potential for aerosolization

Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

ParameterGuideline
Storage of Solid Compound Store at -20°C for long-term storage.
Storage of Stock Solutions Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] A stock solution in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Solubility This compound is soluble in DMSO up to 100 mM.
General Handling Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation. Avoid contact with skin and eyes.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., unused stock solutions, contaminated media) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. Waste containing DMSO should be collected with other organic solvents.[3]
Contaminated Sharps (e.g., pipette tips, needles) Dispose of in a designated sharps container for chemical waste.
Contaminated PPE Dispose of in a designated hazardous waste container.

Experimental Protocols

While specific experimental protocols will vary depending on the research question, the following provides a general methodology for preparing a this compound stock solution.

Preparation of a 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparation:

    • Ensure all necessary PPE is worn.

    • Prepare the balance and weighing area within a chemical fume hood.

    • Use an anti-static device if available to minimize the scattering of the powdered compound.

  • Weighing this compound:

    • Carefully weigh the desired amount of this compound (Molecular Weight: 520.62 g/mol ) into a sterile microcentrifuge tube.[4] For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.21 mg of this compound.

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Vortex or sonicate briefly until the compound is fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in clearly labeled tubes.

Note on alternative solvents: One publication has reported dissolving this compound in a 1:1.1 molar ratio of TC-I-15 to NaOH.[5] Researchers should validate the suitability of this for their specific experimental needs.

Visualizing Safe Handling Workflow

To ensure a clear and logical process for handling this compound, the following diagrams illustrate the key decision points and procedural steps.

TC_I_15_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Perform Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Weigh_Solid Weigh Solid Compound (in fume hood) Select_PPE->Weigh_Solid Wear Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Weigh_Solid->Prepare_Stock Perform_Experiment Perform Experiment Prepare_Stock->Perform_Experiment Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Perform_Experiment->Segregate_Waste Generates Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Dispose_Waste Dispose via Institutional Hazardous Waste Program Label_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

PPE_Selection_Logic node_action Use N95 Respirator or Higher Splash_Risk Risk of Splashing? node_action->Splash_Risk Start Handling this compound? Solid_Form Working with Solid Form? Start->Solid_Form Aerosol_Risk Risk of Aerosolization? Solid_Form->Aerosol_Risk Yes Solid_Form->Splash_Risk No (Solution) Aerosol_Risk->node_action Yes Aerosol_Risk->Splash_Risk No End Proceed with Experiment Splash_Risk->End No node_action2 Wear Face Shield & Chemical Goggles Splash_Risk->node_action2 Yes node_action2->End

Caption: Decision-making process for selecting appropriate PPE for handling this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.